CX-6258 hydrochloride hydrate
Description
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Properties
IUPAC Name |
(3Z)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3.ClH.H2O/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H;1H2/b22-16-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZTWDKBSOVPDP-MPXZTSMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C\4/C5=C(C=CC(=C5)Cl)NC4=O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CX-6258 Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent, orally bioavailable, and selective small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of action of CX-6258, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. The information presented is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to Pim Kinases and Their Role in Cancer
The Pim kinases (Provirus Integration site for Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3.[2] These kinases are key regulators of several cellular processes, including cell survival, proliferation, and apoptosis.[2] Their expression is often upregulated in a wide range of hematological malignancies and solid tumors, such as acute myeloid leukemia (AML), prostate cancer, and pancreatic cancer.[2] The Pim kinases are considered proto-oncogenes, and their overexpression is associated with tumor progression and resistance to chemotherapy.[2] A crucial aspect of their function is the phosphorylation and subsequent inhibition of pro-apoptotic proteins like the Bcl-2 antagonist of cell death (BAD).[2] Given the overlapping and compensatory functions of the three Pim kinase isoforms, the development of pan-Pim inhibitors that target all three members is a promising therapeutic strategy in oncology.[2]
Core Mechanism of Action of CX-6258
CX-6258 acts as a pan-inhibitor of the Pim kinase family, demonstrating potent and selective inhibition of Pim-1, Pim-2, and Pim-3.[1][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Pim kinases.[5] This binding prevents the transfer of phosphate from ATP to the kinase's substrates, thereby blocking their downstream signaling functions.
Molecular Target Affinity
CX-6258 exhibits high affinity for all three Pim kinase isoforms, with IC50 values in the nanomolar range. This potent inhibition is crucial for its anti-cancer activity.
Table 1: In Vitro Inhibitory Activity of CX-6258 against Pim Kinases
| Kinase Isoform | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| [1][3][4] |
Downstream Signaling Pathway Inhibition
By inhibiting Pim kinases, CX-6258 effectively blocks the phosphorylation of their key downstream substrates. This leads to the modulation of critical signaling pathways involved in cell survival and proliferation. Two well-characterized substrates whose phosphorylation is inhibited by CX-6258 are the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2][3][4]
-
Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad at specific serine residues (S112 and S136), which promotes its binding to 14-3-3 proteins and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, CX-6258 allows Bad to sequester Bcl-2 and Bcl-xL, thereby promoting apoptosis.[1][2]
-
Inhibition of 4E-BP1 Phosphorylation: Pim kinases can phosphorylate 4E-BP1 at multiple sites (including T37/46), leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3][4] This dissociation allows eIF4E to initiate the translation of proteins required for cell growth and proliferation. CX-6258-mediated inhibition of 4E-BP1 phosphorylation keeps the eIF4E/4E-BP1 complex intact, thereby suppressing protein synthesis and cell growth.[1][2]
Preclinical Anti-Cancer Activity
CX-6258 has demonstrated significant anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cells.[1][2]
In Vitro Anti-proliferative Activity
The anti-proliferative effects of CX-6258 have been evaluated in various cancer cell lines, showing a broad range of activity.
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (most sensitive) |
| PC3 | Prostate Adenocarcinoma | 0.452 |
| Data represents a range for a panel of cell lines, with acute leukemia being the most sensitive.[1][2] |
Synergistic Effects with Chemotherapeutics
CX-6258 has been shown to act synergistically with standard chemotherapeutic agents, enhancing their anti-cancer effects.
Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells
| Combination Drug | Molar Ratio (CX-6258:Drug) | Combination Index (CI50) |
| Doxorubicin | 10:1 | 0.40 |
| Paclitaxel | 100:1 | 0.56 |
| A CI50 value < 1 indicates synergy.[1][2] |
In Vivo Efficacy
In preclinical xenograft models, orally administered CX-6258 demonstrated dose-dependent tumor growth inhibition.
Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | Acute Myeloid Leukemia | 50 | 45% |
| MV-4-11 | Acute Myeloid Leukemia | 100 | 75% |
| PC3 | Prostate Adenocarcinoma | 50 | 51% |
| [2] |
Experimental Protocols
Pim Kinase Inhibition Assay (Radiometric)
This assay measures the ability of CX-6258 to inhibit the enzymatic activity of recombinant human Pim kinases.
-
Materials: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; substrate peptide (e.g., RSRHSSYPAGT); [γ-33P]ATP; CX-6258; assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing the respective Pim kinase, the substrate peptide, and varying concentrations of CX-6258 in the assay buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP. The ATP concentration is typically kept near the Km for each enzyme (e.g., 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3).[1]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each CX-6258 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Phospho-proteins
This method is used to measure the levels of phosphorylated Pim kinase substrates in cells treated with CX-6258.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MV-4-11) to the desired confluency.
-
Treat the cells with varying concentrations of CX-6258 or a vehicle control for a specified time (e.g., 2 hours).[2]
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (S112), anti-phospho-4E-BP1 (T37/46)) and a loading control (e.g., anti-β-actin).
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibodies.
-
-
Signal Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of the phosphorylated proteins to the loading control to determine the relative changes in phosphorylation.
-
Conclusion
This compound is a potent pan-Pim kinase inhibitor with a well-defined mechanism of action. By targeting all three Pim kinase isoforms, it effectively disrupts key signaling pathways that promote cancer cell survival and proliferation. The robust preclinical data, including its in vitro anti-proliferative activity, synergistic effects with chemotherapy, and in vivo efficacy, underscore its potential as a therapeutic agent for the treatment of various cancers. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.
References
The Function of CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases. This family, comprising Pim-1, Pim-2, and Pim-3, plays a crucial role in regulating cell survival, proliferation, and apoptosis, and its overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. CX-6258 exhibits its anti-neoplastic properties by inhibiting all three Pim kinase isoforms, leading to the suppression of downstream pro-survival signaling pathways. This technical guide provides a comprehensive overview of the function of CX-6258, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Introduction
The Pim kinases are a unique family of constitutively active serine/threonine kinases that are key regulators of signal transduction pathways promoting cell growth and survival.[1] Their expression is induced by a variety of cytokines and growth factors through the JAK/STAT pathway.[2] Unlike many other kinases, Pim kinases do not require phosphorylation for their activation. Their role in tumorigenesis is well-documented, with overexpression observed in cancers such as leukemia, lymphoma, and prostate cancer.[1] The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit a high degree of sequence homology and functional redundancy, making the development of pan-Pim inhibitors a promising therapeutic strategy to overcome potential resistance mechanisms.[2] this compound has emerged as a significant investigational compound in this class.
Mechanism of Action
CX-6258 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[3] By binding to the ATP-binding pocket of the Pim kinases, it prevents the transfer of phosphate from ATP to their downstream protein substrates. This inhibition disrupts the phosphorylation cascade that promotes cell survival and proliferation.
Two key downstream targets of Pim kinases are the pro-apoptotic protein Bad (Bcl-2-associated death promoter) and the translational regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1] Pim kinases phosphorylate Bad at Ser112, which inactivates it and prevents it from promoting apoptosis.[1] They also phosphorylate 4E-BP1 at Thr37/46, leading to its dissociation from eIF4E and the subsequent initiation of cap-dependent translation of proteins involved in cell growth and proliferation.[4]
CX-6258 effectively blocks these phosphorylation events in a dose-dependent manner, thereby reactivating the pro-apoptotic function of Bad and inhibiting protein synthesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
Signaling Pathway Diagram
Caption: The Pim kinase signaling pathway and the inhibitory action of CX-6258.
Quantitative Data
CX-6258 has demonstrated potent activity against all three Pim kinase isoforms and significant anti-proliferative effects in a range of cancer cell lines. Furthermore, it has shown synergistic effects when combined with standard chemotherapeutic agents and efficacy in in-vivo models.
Table 1: In Vitro Kinase Inhibition of CX-6258
| Target | IC₅₀ (nM) |
| Pim-1 | 5[1] |
| Pim-2 | 25[1] |
| Pim-3 | 16[1] |
Table 2: In Vitro Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02 |
| PC3 | Prostate Cancer | 0.452[1] |
| Various | Panel of Human Cancers | 0.02 - 3.7 |
Table 3: Synergistic Anti-proliferative Activity of CX-6258 in PC3 Cells
| Combination (Molar Ratio) | Combination Index (CI₅₀) |
| CX-6258 + Doxorubicin (10:1) | 0.40 |
| CX-6258 + Paclitaxel (100:1) | 0.56 |
A CI value < 1 indicates synergy.
Table 4: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 | 50 mg/kg | 45%[2] |
| MV-4-11 | 100 mg/kg | 75%[2] |
| PC3 | 50 mg/kg | 51%[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of CX-6258. These protocols are based on the information provided in the primary literature, with full details available in the supplementary information of Haddach et al., 2012.[2]
Pim Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of CX-6258 to inhibit the phosphorylation of a substrate by Pim kinases.
-
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide substrate by the kinase.
-
Materials:
-
Human recombinant Pim-1, Pim-2, and Pim-3 enzymes.
-
Peptide substrate: RSRHSSYPAGT.[1]
-
[γ-³³P]ATP.
-
Unlabeled ATP.
-
Kinase reaction buffer.
-
CX-6258 at various concentrations.
-
Phosphocellulose paper.
-
Phosphorimager.
-
-
Procedure:
-
Prepare a reaction mixture containing the respective Pim kinase, the peptide substrate, and the appropriate concentration of ATP (30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3) in kinase reaction buffer.[1]
-
Add CX-6258 at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature for a specified time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a phosphorimager.
-
Calculate the percentage of inhibition at each concentration of CX-6258 and determine the IC₅₀ value.
-
In Vitro Anti-proliferative Assay
This assay determines the concentration of CX-6258 required to inhibit the growth of cancer cell lines.
-
Principle: A colorimetric or fluorometric assay is used to measure the number of viable cells after treatment with the compound.
-
Materials:
-
Cancer cell lines (e.g., MV-4-11, PC3).
-
Cell culture medium and supplements.
-
96-well plates.
-
CX-6258 at various concentrations.
-
Cell viability reagent (e.g., MTT, XTT, or resazurin).
-
Plate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CX-6258 for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the levels of phosphorylated downstream targets of Pim kinases.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Bad and 4E-BP1.
-
Materials:
-
MV-4-11 cells.
-
CX-6258.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies: anti-phospho-Bad (Ser112) and anti-phospho-4E-BP1 (Thr37/46).[4][6]
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat MV-4-11 cells with various concentrations of CX-6258 for a specified time (e.g., 2 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of CX-6258 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
-
Materials:
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer CX-6258 orally, once daily, at the desired doses (e.g., 50 and 100 mg/kg).[2]
-
Administer the vehicle to the control group.
-
Measure the tumor volume with calipers at regular intervals for the duration of the study (e.g., 21 days).[2]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
-
Experimental Workflow Diagram
Caption: A general workflow for the preclinical evaluation of CX-6258.
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with a clear mechanism of action that translates to anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to inhibit all three Pim isoforms, coupled with its oral bioavailability and in vivo efficacy, underscores its potential as a valuable therapeutic agent in oncology. The synergistic activity with existing chemotherapies further highlights its promise in combination treatment regimens. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of CX-6258 and other Pim kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in human cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4E-BP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
The Discovery and Preclinical Development of CX-6258 Hydrochloride Hydrate: A Pan-Pim Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent, orally bioavailable, small-molecule inhibitor targeting the family of Pim proto-oncogene serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Overexpression of Pim kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CX-6258. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a summary of its potent anti-proliferative activity and efficacy in tumor xenograft models. While preclinical data demonstrate a promising profile for CX-6258, information regarding its progression into clinical trials remains limited in the public domain. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of Pim kinase inhibition.
Introduction
The Pim kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation. Their expression is upregulated in a wide range of cancers, including acute myeloid leukemia (AML) and prostate cancer, often correlating with poor prognosis. The three isoforms, Pim-1, Pim-2, and Pim-3, exhibit overlapping functions, suggesting that a pan-Pim inhibitor would be a more effective therapeutic strategy than an isoform-specific inhibitor. CX-6258 was developed as a potent and selective pan-Pim kinase inhibitor with the potential for oral administration.
Discovery and Lead Optimization
The discovery of CX-6258 stemmed from a lead optimization program focused on identifying novel, potent, and selective pan-Pim kinase inhibitors. The chemical structure of this compound is not publicly disclosed in the reviewed literature.
Mechanism of Action
CX-6258 exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. Pim kinases phosphorylate a number of downstream substrates involved in cell cycle progression and apoptosis. By inhibiting Pim kinases, CX-6258 disrupts these critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
A key downstream signaling pathway affected by CX-6258 involves the phosphorylation of the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1] Pim kinases are known to phosphorylate Bad at Ser112, thereby inhibiting its pro-apoptotic function.[1] They also phosphorylate 4E-BP1 at Thr37/46, promoting protein synthesis.[1] CX-6258 has been shown to dose-dependently inhibit the phosphorylation of both Bad and 4E-BP1 at these specific sites.[1]
Preclinical Pharmacology
In Vitro Potency and Selectivity
CX-6258 is a potent inhibitor of all three Pim kinase isoforms. Its inhibitory activity was determined using radiometric kinase assays.
Table 1: In Vitro Potency of CX-6258 against Pim Kinases
| Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Anti-proliferative Activity
CX-6258 has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1]
Table 2: Anti-proliferative Activity of CX-6258 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) |
| Various | Human Cancer Cell Lines | 0.02 - 3.7 |
In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor efficacy of CX-6258 was evaluated in mouse xenograft models using human cancer cell lines. Oral administration of CX-6258 resulted in significant tumor growth inhibition.
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| MV-4-11 (AML) | 50 mg/kg, oral, daily | 45% |
| MV-4-11 (AML) | 100 mg/kg, oral, daily | 75% |
Experimental Protocols
Radiometric Pim Kinase Assay
Protocol:
-
Reaction Setup: The kinase reaction is performed in a final volume of 25 µL containing kinase buffer, recombinant human Pim-1, Pim-2, or Pim-3 enzyme, the peptide substrate (RSRHSSYPAGT), [γ-33P]ATP, and varying concentrations of CX-6258 or DMSO as a vehicle control. The ATP concentrations used are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[1]
-
Incubation: The reaction mixture is incubated at 30°C for a specified period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-33P]ATP.
-
Detection: The amount of incorporated radiolabel on the phosphocellulose paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Viability Assay (Cell Counting Kit-8)
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of CX-6258 or vehicle control for a specified duration (e.g., 72 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Western Blot Analysis
Protocol:
-
Cell Lysis: MV-4-11 cells are treated with various concentrations of CX-6258 for 2 hours.[2] Cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Bad (Ser112) and phosphorylated 4E-BP1 (Thr37/46), as well as antibodies for the total proteins as loading controls.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.
MV-4-11 Xenograft Model
Protocol:
-
Cell Preparation and Implantation: MV-4-11 human acute myeloid leukemia cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. A specific number of cells (e.g., 10 million cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.
-
Drug Administration: CX-6258 is administered orally, once daily, at the specified doses (e.g., 50 mg/kg and 100 mg/kg). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Clinical Development Status
Despite the promising preclinical data for CX-6258, a thorough search of public clinical trial registries (such as ClinicalTrials.gov) and scientific literature did not yield any specific information on clinical trials initiated for this compound. It is possible that the development of this compound was discontinued for strategic or other reasons, or that it is being developed under a different identifier. The clinical development landscape for pan-Pim kinase inhibitors is active, with other molecules having progressed into various phases of clinical trials for both hematological and solid tumors.[3]
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor that has demonstrated significant anti-proliferative activity in vitro and anti-tumor efficacy in preclinical xenograft models of cancer. Its mechanism of action, involving the inhibition of key downstream signaling pathways, provides a strong rationale for its therapeutic potential. While the lack of publicly available clinical trial data for CX-6258 is notable, the comprehensive preclinical data presented in this guide underscore the promise of targeting Pim kinases in oncology. Further research and development of pan-Pim inhibitors remain a valuable endeavor in the pursuit of novel cancer therapies.
References
Pan-Pim Kinase Inhibitor CX-6258 Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor targeting the Pim family of serine/threonine kinases.[][2][3] The Pim kinase family, consisting of three isoforms (Pim-1, Pim-2, and Pim-3), are key regulators of cell survival, proliferation, and apoptosis.[][4] Overexpressed in a variety of hematological and solid tumors, including leukemia, lymphoma, and prostate cancer, Pim kinases have emerged as a promising therapeutic target in oncology.[][5] CX-6258 inhibits all three Pim kinase isoforms, a crucial feature given their overlapping and compensatory functions.[] This guide provides a comprehensive overview of the technical details of CX-6258, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
The expression of Pim kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[][5] Once expressed, Pim kinases are constitutively active and contribute to tumorigenesis by phosphorylating and thereby inhibiting pro-apoptotic proteins such as BAD (Bcl-2 antagonist of cell death).[][5] They also play a role in modulating chemotherapy resistance.[5]
CX-6258 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their catalytic activity.[] This leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, including BAD and 4E-BP1.[6][7] The inhibition of these pathways ultimately promotes apoptosis and reduces cell proliferation in cancer cells.[][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of CX-6258 [6][7][8]
| Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 2: In Vitro Anti-proliferative Activity of CX-6258 [6][9]
| Cell Line | Cancer Type | IC50 |
| Various Human Cancer Cell Lines | - | 0.02-3.7 µM |
| Acute Leukemia Cell Lines | Acute Leukemia | Most Sensitive |
| PC3 | Prostate Adenocarcinoma | 452 nM |
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models [][7]
| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |
| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45% |
| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75% |
| PC3 (Prostate Adenocarcinoma) | 50 | 51% |
Table 4: Pharmacokinetic Profile of CX-6258 in Mice []
| Parameter | Value |
| Clearance (Cls) | 2.1 L/h/kg |
| Volume of Distribution (Vd) | 85 L/kg |
| Half-life (T1/2) | 27 h |
| Area Under the Curve (AUC(0–24 h)) | 1016 (ng h)/mL |
| Oral Bioavailability (%F) | 23% |
Table 5: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells [][6]
| Combination | Molar Ratio | Combination Index (CI50) |
| CX-6258 + Doxorubicin | 10:1 | 0.4 |
| CX-6258 + Paclitaxel | 100:1 | 0.56 |
Signaling Pathways and Experimental Workflows
Caption: Pim Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: General Experimental Workflow for Evaluating CX-6258.
Experimental Protocols
Radiometric Pim Kinase Assay[6][8]
This assay measures the inhibition of Pim kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Pim kinase substrate peptide (e.g., RSRHSSYPAGT).
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).
-
This compound dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of CX-6258 in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the respective Pim kinase enzyme, and the substrate peptide.
-
Add the diluted CX-6258 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentrations are typically 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[6][8]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of CX-6258 and determine the IC50 value.
Cellular Western Blot Analysis[1][5]
This protocol details the detection of phosphorylated Pim kinase substrates in cell lysates.
Materials:
-
MV-4-11 human AML cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4E-BP1 (Thr37/46), and antibodies for total proteins as loading controls (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture MV-4-11 cells to the desired density.
-
Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO for a specified duration (e.g., 2 hours).[10]
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
In Vivo Xenograft Efficacy Studies[1][5]
This protocol describes the evaluation of CX-6258's anti-tumor efficacy in mouse xenograft models.
Materials:
-
MV-4-11 or PC3 cancer cell lines.
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
This compound.
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[8]
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant a suspension of MV-4-11 or PC3 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the dosing solution of CX-6258 in the vehicle.
-
Administer CX-6258 (e.g., 50 or 100 mg/kg) or vehicle to the mice orally once daily for a specified period (e.g., 21 days).[][7]
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This compound is a promising pan-Pim kinase inhibitor with demonstrated potent biochemical and cellular activity, as well as significant in vivo efficacy in preclinical models of leukemia and prostate cancer.[] Its ability to synergize with standard chemotherapeutics further highlights its potential as a valuable component of combination cancer therapies.[][6] The detailed methodologies provided in this guide are intended to facilitate further research and development of this and other Pim kinase inhibitors.
References
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
Unveiling the Molecular Targets of CX-6258 Hydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX-6258 hydrochloride hydrate is a potent and selective, orally bioavailable small molecule inhibitor that has demonstrated significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the primary protein targets of CX-6258, its mechanism of action, and the experimental methodologies employed to elucidate its activity. Quantitative data on its inhibitory potency are summarized, and key signaling pathways are visualized to offer a comprehensive understanding of its cellular effects.
Primary Protein Targets of CX-6258
The principal targets of CX-6258 are the Pim family of serine/threonine kinases, which are key regulators of cell survival and proliferation.[1][2] CX-6258 is a pan-Pim kinase inhibitor, effectively targeting all three isoforms: Pim-1, Pim-2, and Pim-3.[3][4][5][6][7][8][9]
Quantitative Inhibitory Activity
The inhibitory potency of CX-6258 against the Pim kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value (nM) | Ki Value (nM) |
| Pim-1 | 5[3][4][5][6][7][8] | 5[8] |
| Pim-2 | 25[3][4][5][6][7][8] | Not Reported |
| Pim-3 | 16[3][4][5][6][7][8] | Not Reported |
In addition to its potent enzymatic inhibition, CX-6258 exhibits antiproliferative activity against a range of human cancer cell lines, with IC50 values typically in the range of 0.02 to 3.7 μM.[3][7]
Kinase Selectivity Profile
CX-6258 demonstrates excellent selectivity for the Pim kinases. In a screening panel of 107 kinases, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% at a concentration of 0.5 μM, highlighting its specificity.[1][9]
Mechanism of Action
CX-6258 functions as a reversible and ATP-competitive inhibitor of Pim kinases.[8][10] By binding to the ATP-binding pocket of the Pim kinases, it prevents the phosphorylation of their downstream substrates, thereby interfering with their pro-survival signaling functions.
The inhibition of Pim kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of key downstream targets, including:
-
Bad: Inhibition of phosphorylation at Ser112.[1][3][4][5][6]
-
4E-BP1: Inhibition of phosphorylation at Ser65 and Thr37/46.[1][3][4][5][6]
-
NKX3.1: CX-6258 treatment leads to a reduction in the steady-state levels and a decrease in the half-life of this prostate-specific tumor suppressor.[4][5][6][9]
This disruption of Pim kinase signaling ultimately leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by CX-6258.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol outlines the general steps for determining the inhibitory activity of CX-6258 against Pim kinases.[3]
Methodology:
-
Enzyme Preparation: Recombinant human Pim-1, Pim-2, and Pim-3 are used.
-
Substrate: A synthetic peptide, RSRHSSYPAGT, serves as the substrate for phosphorylation.[3]
-
ATP: Radiolabeled [γ-³²P]ATP is used as the phosphate donor. The concentration of ATP is kept close to the Km value for each kinase (e.g., 30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[3]
-
Inhibitor: CX-6258 is serially diluted to various concentrations.
-
Reaction: The enzyme, substrate, ATP, and inhibitor are incubated together in a suitable buffer.
-
Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a phosphocellulose filter). Unincorporated [γ-³²P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Analysis: The percentage of inhibition at each CX-6258 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of CX-6258 in a mouse xenograft model.[1]
Methodology:
-
Cell Lines: Human cancer cell lines, such as the acute myeloid leukemia cell line MV-4-11 or the prostate cancer cell line PC3, are used.[1]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. CX-6258 is administered orally on a daily schedule, typically at doses of 50 mg/kg and 100 mg/kg.[1][5][6] The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the antitumor efficacy of CX-6258.
Conclusion
This compound is a well-characterized, potent, and selective pan-Pim kinase inhibitor. Its clear mechanism of action, involving the inhibition of pro-survival signaling pathways, and its demonstrated efficacy in preclinical models, make it a compelling compound for further investigation in cancer therapy. This guide provides a foundational understanding of its molecular targets and biological activities for researchers and drug development professionals.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CX-6258 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Downstream Effects of CX-6258 Hydrochloride Hydrate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is not intended for medical advice.
Introduction
CX-6258 is a potent, selective, and orally bioavailable small molecule that functions as an ATP-competitive inhibitor of the Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2][3] Pim kinases, comprising three highly homologous isoforms (Pim-1, Pim-2, and Pim-3), are crucial downstream effectors of various oncogenic signaling pathways and are frequently overexpressed in a wide range of hematological and solid tumors.[1][] These kinases are key regulators of fundamental cellular processes including cell survival, proliferation, and apoptosis.[] Consequently, the simultaneous inhibition of all three Pim isoforms has emerged as a promising strategy in anticancer drug development.[1]
This technical guide provides a comprehensive overview of the downstream molecular effects of CX-6258, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and workflows.
Mechanism of Action
CX-6258 is a reversible, pan-Pim kinase inhibitor that targets the catalytic activity of Pim-1, Pim-2, and Pim-3.[1][3] By competitively binding to the ATP pocket in the active site of the kinases, CX-6258 effectively blocks the transfer of phosphate to downstream substrates.[3][5] This inhibition is highly selective; out of a panel of 107 kinases, only Pim-1, Pim-2, Pim-3, and Flt-3 were inhibited by more than 80% at a concentration of 0.5 µM.[1]
Core Signaling Pathways and Downstream Effects
The biological consequences of CX-6258 administration are a direct result of its inhibition of the Pim kinase signaling axis. Pim kinases themselves are constitutively active and primarily regulated at the level of transcription and protein stability.[][6] Their expression is induced by cytokines and growth factors via the JAK/STAT pathway and by various oncogenes.[1][]
The Pim Kinase Signaling Axis
CX-6258's primary downstream effects are mediated through the prevention of phosphorylation of key substrates that regulate apoptosis and protein synthesis.
-
Effects on Cell Survival and Apoptosis: Pim kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic Bcl-2 family member, Bad, at serine 112 (S112).[1][7] Inhibition of this phosphorylation by CX-6258 leaves Bad in its active, pro-apoptotic state. This leads to increased caspase-3 activation and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), established hallmarks of apoptosis.
-
Effects on Protein Synthesis and Cell Growth: Pim kinases also phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at serine 65 (S65) and threonine 37/46 (T37/46).[1][7][8] Phosphorylation of 4E-BP1 causes it to dissociate from the cap-binding protein eIF4E, enabling the assembly of the eIF4F complex and initiating cap-dependent translation.[9][10] By inhibiting 4E-BP1 phosphorylation, CX-6258 suppresses this critical pathway for protein synthesis, thereby impeding cell growth.[1][5]
Effects on Cell Cycle Progression
Treatment with CX-6258 has been shown to induce G2/M cell cycle arrest in non-Hodgkin lymphoma (NHL) cells. This arrest is associated with the increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclins A1 and B1. Pim kinases are known to phosphorylate and regulate cell cycle proteins, and their inhibition by CX-6258 disrupts this process, leading to a halt in cell division.
Synergy with Chemotherapeutic Agents
CX-6258 exhibits significant synergistic activity when combined with standard chemotherapeutic agents like doxorubicin and paclitaxel.[1][7] This effect is particularly noteworthy with DNA-damaging agents. Doxorubicin treatment induces DNA damage, which in turn upregulates the expression of Pim-1 and Pim-2. These kinases then participate in the DNA damage response, potentially promoting cell survival and repair. By inhibiting Pim kinases, CX-6258 blocks this pro-survival response, leading to a significant increase in DNA damage and enhanced, synergistic cancer cell death.[1]
Quantitative Efficacy Data
The activity of CX-6258 has been quantified in biochemical, cellular, and in vivo studies.
Table 1: Biochemical Potency of CX-6258
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| Pim-1 | 5 | Cell-free, radiometric[3][7][8][11] |
| Pim-2 | 25 | Cell-free, radiometric[3][7][8][11] |
| Pim-3 | 16 | Cell-free, radiometric[3][7][8][11] |
| Flt-3 | 134 | Cell-free[5] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vitro Antiproliferative Activity of CX-6258
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Various | Panel of human cancers | 0.02 - 3.7[7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.02[3] |
| PC3 | Prostate Cancer | 0.452[1][3] |
Data represents the concentration required to inhibit cell proliferation by 50%.
Table 3: Synergistic Activity of CX-6258 with Chemotherapeutics in PC3 Cells
| Combination Agent | Molar Ratio (CX-6258:Agent) | Combination Index (CI₅₀) |
|---|---|---|
| Doxorubicin | 10:1 | 0.40[1][7] |
| Paclitaxel | 100:1 | 0.56[1][7] |
CI₅₀ < 1 indicates a synergistic effect.
Table 4: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model
| Dose (Oral, Daily) | Treatment Duration | Tumor Growth Inhibition (TGI) |
|---|---|---|
| 50 mg/kg | 21 days | 45%[8][11] |
| 100 mg/kg | 21 days | 75%[8][11] |
TGI is a measure of the reduction in tumor growth compared to a vehicle control.
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the downstream effects of CX-6258.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of CX-6258 to inhibit the enzymatic activity of Pim kinases.
Methodology:
-
Human recombinant Pim-1, Pim-2, or Pim-3 enzyme is incubated in a reaction buffer.
-
A specific peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP are added to the reaction.[7]
-
Varying concentrations of CX-6258 are included to measure dose-dependent inhibition.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing.
-
The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
Data are analyzed to calculate the IC₅₀ value.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the effect of CX-6258 on the phosphorylation of its downstream targets within a cellular context.
Methodology:
-
Culture relevant cells (e.g., MV-4-11 human AML cells) to an appropriate density.[1]
-
Treat cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 2 hours).[1][11]
-
Harvest and lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][12]
-
Determine protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Block the membrane with a suitable agent (e.g., BSA in TBST is often preferred for phospho-proteins) to prevent non-specific antibody binding.[12][14]
-
Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Bad S112, anti-phospho-4E-BP1 T37/46) and a total protein antibody as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze band intensity to determine the relative levels of phosphorylated proteins.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the antitumor activity of CX-6258 in a living organism.
Methodology:
-
Implant human tumor cells (e.g., MV-4-11, PC3) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[2][15][16]
-
Allow tumors to grow to a palpable, measurable size.
-
Randomize mice into treatment groups (e.g., vehicle control, 50 mg/kg CX-6258, 100 mg/kg CX-6258).[8]
-
Administer the compound or vehicle daily via the specified route (e.g., oral gavage).[8][11]
-
Measure tumor volume (e.g., with calipers) and body weight at regular intervals throughout the study.[17]
-
At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
CX-6258 hydrochloride hydrate is a potent and selective pan-Pim kinase inhibitor that exerts significant downstream effects on critical cellular pathways. By blocking the phosphorylation of key substrates like Bad and 4E-BP1, CX-6258 effectively promotes apoptosis and inhibits the protein synthesis required for cell growth.[1] These mechanisms translate into robust antiproliferative activity across numerous cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][8] Furthermore, its ability to synergize with conventional chemotherapeutics highlights its potential as a valuable component of combination therapy regimens.[1] The detailed data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of Pim kinase inhibition.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase 4 inhibits the translational repressor 4E-BP1 to promote cap-dependent translation during mitosis–G1 transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CX-6258 Hydrochloride Hydrate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-inhibitor of PIM (Provirus Integration site for Moloney murine leukemia virus) kinases.[1][2][3][4] PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpression of PIM kinases is implicated in the pathophysiology of various solid tumors and hematological malignancies, making them an attractive target for cancer therapy.[1]
CX-6258 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of PIM kinases.[1] This inhibition leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1.[2][5][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of CX-6258.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: Biochemical Potency of CX-6258 against PIM Kinases
| Target | IC50 (nM) | Assay Type |
| PIM-1 | 5 | Cell-free radiometric assay[5][6][7][8][9] |
| PIM-2 | 25 | Cell-free radiometric assay[5][6][7][8][9] |
| PIM-3 | 16 | Cell-free radiometric assay[5][6][7][8][9] |
Table 2: Anti-proliferative Activity of CX-6258 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.02[5][9] |
| Various Human Cancer Cell Lines | Solid Tumors & Hematological Malignancies | 0.02 - 3.7[5] |
Table 3: Synergistic Anti-proliferative Effects of CX-6258
| Combination | Molar Ratio (CX-6258:Drug) | Cell Line | Combination Index (CI50) |
| CX-6258 + Doxorubicin | 10:1 | PC3 | 0.4[5] |
| CX-6258 + Paclitaxel | 100:1 | PC3 | 0.56[5] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by CX-6258.
Caption: PIM kinase signaling pathway and the inhibitory action of CX-6258.
Experimental Protocols
PIM Kinase Radiometric Assay
This protocol is for determining the in vitro inhibitory activity of CX-6258 against PIM-1, PIM-2, and PIM-3 kinases.
Workflow:
Caption: Workflow for the PIM kinase radiometric assay.
Materials:
-
Recombinant human PIM-1, PIM-2, and PIM-3 enzymes
-
Peptide substrate (e.g., RSRHSSYPAGT)[5]
-
ATP solution
-
[γ-32P]ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of CX-6258 in kinase assay buffer.
-
In a reaction plate, add the kinase assay buffer, the respective recombinant PIM kinase, and the peptide substrate.
-
Add the diluted CX-6258 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the ATP solution mixed with [γ-32P]ATP. The final ATP concentrations should be:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each CX-6258 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Alamar Blue)
This protocol measures the anti-proliferative effect of CX-6258 on cancer cell lines.
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent[10]
-
96-well cell culture plates
-
Plate reader for fluorescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and allow them to attach overnight.[10]
-
Prepare serial dilutions of CX-6258 in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of CX-6258 (e.g., 0-10 µM) or DMSO as a vehicle control.[10]
-
Incubate the plate for 96 hours at 37°C in a humidified CO2 incubator.[10]
-
Add 10 µL of Alamar Blue reagent to each well and incubate for 4 hours at 37°C.[10]
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of PIM Kinase Substrate Phosphorylation
This protocol is to confirm the mechanism of action of CX-6258 by measuring the phosphorylation of its downstream targets.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)[2][5]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of CX-6258 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).[2][8][11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and loading control. A dose-dependent decrease in the phosphorylation of Bad and 4E-BP1 is expected with CX-6258 treatment.[2][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3] As a pan-Pim kinase inhibitor, it targets all three isoforms: Pim-1, Pim-2, and Pim-3.[1][3][4] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the tumorigenesis of various hematological and solid tumors, including leukemia and prostate cancer.[3][5] CX-6258 exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1, leading to cell cycle arrest and induction of apoptosis.[3][4] These application notes provide detailed protocols for utilizing CX-6258 in cell culture experiments to assess its therapeutic potential.
Mechanism of Action
CX-6258 is an ATP-competitive inhibitor that binds to the active site of Pim kinases.[6] The Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in cancer cells. By inhibiting Pim kinases, CX-6258 blocks the phosphorylation of several key substrates involved in cell survival and proliferation. Notably, it prevents the phosphorylation of Bad at Ser112 and 4E-BP1 at Ser65 and Thr37/46.[3][4] The dephosphorylation of Bad promotes its pro-apoptotic function, while the inhibition of 4E-BP1 phosphorylation leads to the suppression of cap-dependent translation of oncogenic proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
Preparing CX-6258 Hydrochloride Hydrate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide also includes a summary of the compound's key properties and a diagram of the Pim kinase signaling pathway it inhibits.
Introduction to this compound
CX-6258 is a small molecule inhibitor targeting the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) with high potency.[1][2][3][4] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various cancers.[5] CX-6258 inhibits these kinases in an ATP-competitive manner, leading to the suppression of tumor growth.[6] Its hydrochloride hydrate form is a common salt used for research and development.
Physicochemical and Biological Properties
A comprehensive summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₆H₂₄ClN₃O₃ · HCl · H₂O |
| Molecular Weight | 516.42 g/mol [2][3] |
| CAS Number | 1353858-99-7[2][3] |
| Appearance | Yellow to orange solid[2] |
| IC₅₀ Values | Pim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM[1][2][7][8] |
| Solubility (In Vitro) | DMSO: ≥ 50 mg/mL (100.32 mM); it is advised to use fresh DMSO as moisture can reduce solubility.[7] Water: 7.14 mg/mL (13.83 mM); requires sonication and heating to 60°C.[2] Ethanol: 1-2 mg/mL[7] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[7][8] |
| Storage (Stock Solution) | 1 year at -80°C in solvent, 1 month at -20°C in solvent. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[1][7] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed: Mass (mg) = Desired Volume (mL) x 10 mM x 516.42 ( g/mol ) / 1000 For 1 mL of a 10 mM stock, 5.16 mg of CX-6258 is required.
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using DMSO that has absorbed moisture can significantly decrease solubility.[7]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][7]
Preparation of Working Solutions for Cell-Based Assays
For most in vitro cell culture experiments, the DMSO stock solution will need to be further diluted in cell culture medium to the final desired concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM CX-6258 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Application: Add the final working solution to your cell cultures and proceed with the experiment.
Visualization of Signaling Pathway and Workflow
The following diagrams illustrate the Pim kinase signaling pathway targeted by CX-6258 and the general experimental workflow for preparing and using the stock solution.
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for CX-6258 Hydrochloride Hydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[3] CX-6258 exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][4] These application notes provide detailed information on the use of this compound in preclinical animal models, including recommended dosages, formulation, and experimental protocols for efficacy studies.
Mechanism of Action and Signaling Pathway
CX-6258 targets the Pim kinase signaling pathway, which is downstream of the JAK/STAT signaling cascade.[3] By inhibiting all three Pim kinase isoforms, CX-6258 effectively blocks the phosphorylation of multiple substrates involved in cell cycle progression and survival. A key mechanism is the prevention of Bad phosphorylation at Pim-specific sites (S112), which promotes apoptosis. Additionally, CX-6258 inhibits the phosphorylation of 4E-BP1 (at T37/46 and S65), a translational repressor, leading to decreased protein synthesis of critical survival factors.[1][4]
Animal Model Dosage and Efficacy
CX-6258 has demonstrated significant anti-tumor efficacy in xenograft models of acute myeloid leukemia (AML) and prostate cancer. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of CX-6258 in MV-4-11 (AML) Xenograft Model
| Parameter | Vehicle Control | 50 mg/kg CX-6258 | 100 mg/kg CX-6258 |
| Administration Route | Oral (p.o.), once daily | Oral (p.o.), once daily | Oral (p.o.), once daily |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (TGI) | - | 45% | 75% |
| Tolerance | Well-tolerated | Well-tolerated | Well-tolerated |
Data sourced from studies on nude mice bearing MV-4-11 xenografts.[3][5]
Table 2: In Vivo Efficacy of CX-6258 in PC3 (Prostate Cancer) Xenograft Model
| Parameter | Vehicle Control | 50 mg/kg CX-6258 |
| Administration Route | Oral (p.o.), once daily | Oral (p.o.), once daily |
| Treatment Duration | Not specified | Not specified |
| Tumor Growth Inhibition (TGI) | - | 51% |
| Tolerance | Well-tolerated | Well-tolerated |
Data sourced from studies on nude mice bearing PC3 xenografts.[3][5]
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound for in vivo efficacy studies.
Protocol 1: MV-4-11 Acute Myeloid Leukemia (AML) Xenograft Model
1. Cell Culture:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Allow a one-week acclimatization period.
3. Cell Implantation:
-
Harvest MV-4-11 cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
For subcutaneous tumors, inject the cell suspension into the flank of the mice.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.
5. CX-6258 Formulation and Administration:
-
Formulation for Oral Gavage: Prepare a suspension of CX-6258 in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). A stock solution in DMSO can be initially prepared and then diluted. For example, a 5 mg/mL suspension can be made by adding 5 mg of CX-6258 to 1 mL of CMC-Na solution and mixing thoroughly.
-
Administration: Administer the formulated CX-6258 or vehicle control orally once daily via gavage at the desired dose (e.g., 50 or 100 mg/kg).
6. Efficacy Evaluation:
-
Continue treatment for the specified duration (e.g., 21 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
Protocol 2: PC3 Prostate Cancer Xenograft Model
1. Cell Culture:
-
Culture PC3 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase before implantation.
2. Animal Model:
-
Use male immunodeficient mice (e.g., nude or NOD/SCID), 6-8 weeks old.
-
Allow a one-week acclimatization period.
3. Cell Implantation:
-
Harvest PC3 cells by trypsinization and resuspend in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
For subcutaneous tumors, inject the cell suspension into the flank of the mice.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-150 mm³.[6]
5. CX-6258 Formulation and Administration:
-
Formulation for Oral Gavage: Prepare a suspension of CX-6258 as described in Protocol 1.
-
Administration: Administer the formulated CX-6258 or vehicle control orally once daily via gavage at the desired dose (e.g., 50 mg/kg).
6. Efficacy Evaluation:
-
Continue treatment for the specified duration.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Formulation Protocol for Injectable CX-6258
While oral administration is common for CX-6258, an injectable formulation may be required for certain experimental designs.
1. Stock Solution:
-
Prepare a stock solution of CX-6258 in DMSO (e.g., 25 mg/mL).[1]
2. Vehicle Preparation:
-
A common vehicle for intravenous or intraperitoneal injection consists of DMSO, PEG300, Tween 80, and saline.
3. Final Formulation (Example for a 1 mL working solution):
-
Start with 50 µL of a 25 mg/mL CX-6258 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile saline to reach a final volume of 1 mL.
-
The final concentration of the components would be 5% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This solution should be prepared fresh before each use.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and animal welfare guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Note: Analysis of Bad Phosphorylation Following CX-6258 Treatment by Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CX-6258 is a potent and selective pan-inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival and proliferation.[1][2][3][4][5] Pim kinases are downstream effectors of various signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways, and are frequently overexpressed in a variety of cancers.[2] One of the key mechanisms by which Pim kinases promote cell survival is through the phosphorylation and subsequent inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[2][6]
Bad promotes apoptosis by binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] Phosphorylation of Bad, particularly at serine residue 112 (Ser112), by Pim kinases leads to its sequestration in the cytoplasm by 14-3-3 proteins, preventing its interaction with Bcl-2 and Bcl-xL at the mitochondria and thereby promoting cell survival.[1][7][8][9]
CX-6258 has been shown to inhibit the phosphorylation of Bad at the Pim kinase-specific site Ser112 in a dose-dependent manner.[1][3][4] This application note provides a detailed protocol for the analysis of phosphorylated Bad (p-Bad) levels in cell lysates following treatment with CX-6258 using Western blot analysis.
Signaling Pathway
The diagram below illustrates the signaling pathway involving Pim kinases and Bad, and the inhibitory effect of CX-6258.
Caption: CX-6258 inhibits Pim kinases, preventing Bad phosphorylation and promoting apoptosis.
Experimental Data
Treatment of cancer cell lines with CX-6258 results in a dose-dependent decrease in the phosphorylation of Bad at Ser112. The following table provides an example of expected results.
| CX-6258 Concentration (nM) | p-Bad (Ser112) Signal (Arbitrary Units) | Total Bad Signal (Arbitrary Units) | p-Bad / Total Bad Ratio |
| 0 (Vehicle) | 1000 | 1200 | 0.83 |
| 10 | 850 | 1180 | 0.72 |
| 50 | 550 | 1210 | 0.45 |
| 100 | 250 | 1190 | 0.21 |
| 500 | 50 | 1220 | 0.04 |
Experimental Protocol: Western Blot for p-Bad (Ser112)
This protocol outlines the steps for treating cells with CX-6258, preparing cell lysates, and performing a Western blot to detect p-Bad (Ser112) and total Bad.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with detectable levels of p-Bad (e.g., MV-4-11 acute myeloid leukemia cells).
-
CX-6258: Prepare stock solutions in DMSO.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-phospho-Bad (Ser112) antibody
-
Rabbit or mouse anti-Bad antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of p-Bad after CX-6258 treatment.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of CX-6258 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Bad (Ser112) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
After incubation, wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total Bad and a loading control on the same membrane, the membrane can be stripped of the p-Bad antibody and re-probed.
-
Wash the membrane and incubate with a stripping buffer.
-
Block the membrane again and proceed with incubation with the primary antibody for total Bad, followed by the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Bad signal to the total Bad signal to determine the relative level of phosphorylation. Further normalization to a loading control can account for any loading inaccuracies.
-
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure that the phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the primary antibody concentration.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations and incubation times.
-
This application note provides a comprehensive guide for researchers to effectively analyze the impact of CX-6258 on the phosphorylation of Bad, a critical event in the regulation of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p21-Activated Kinase 1 Phosphorylates the Death Agonist Bad and Protects Cells from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth factors inactivate the cell death promoter BAD by phosphorylation of its BH3 domain on Ser155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis with CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers, including prostate cancer and leukemia.[3][4] These kinases play a crucial role in regulating cell survival, proliferation, and cell cycle progression.[3][5] By inhibiting Pim kinases, CX-6258 disrupts key signaling pathways involved in tumorigenesis, leading to cell cycle arrest and a reduction in cancer cell proliferation.[3] These application notes provide detailed protocols for analyzing the effects of CX-6258 on the cell cycle of cancer cells using flow cytometry.
Mechanism of Action: Pim Kinase Inhibition and Cell Cycle Arrest
Pim kinases are key downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways.[1][4] Once activated, Pim kinases phosphorylate a number of downstream targets that promote cell cycle progression. A critical substrate is the cyclin-dependent kinase (CDK) inhibitor p27Kip1. Phosphorylation of p27Kip1 by Pim kinases leads to its ubiquitination and subsequent proteasomal degradation. The degradation of p27Kip1 relieves its inhibitory effect on cyclin E-CDK2 and cyclin A-CDK2 complexes, thereby allowing the cell to progress through the G1/S transition.
CX-6258, by inhibiting all three Pim kinase isoforms, prevents the phosphorylation and subsequent degradation of p27Kip1. The resulting accumulation of p27Kip1 leads to the inhibition of CDK2 activity and, consequently, a G1 cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of CX-6258 and its effect on the cell cycle distribution of the LNCaP human prostate cancer cell line.
Table 1: Inhibitory Activity of CX-6258 against Pim Kinases [1][2]
| Kinase | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
Table 2: Effect of CX-6258 on Cell Cycle Distribution of LNCaP Cells after 48 Hours [6]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 | 28.6 | 16.2 |
| CX-6258 (5 µM) | 68.4 | 19.8 | 11.8 |
| CX-6258 (10 µM) | 75.1 | 15.3 | 9.6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with CX-6258
This protocol describes the general procedure for culturing LNCaP cells and treating them with this compound.
Materials:
-
LNCaP human prostate cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well tissue culture plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed 2 x 10^5 LNCaP cells per well in 6-well plates and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with the desired concentrations of CX-6258 (e.g., 5 µM and 10 µM) or a vehicle control (DMSO). Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol outlines the steps for harvesting, fixing, staining, and analyzing CX-6258-treated cells for cell cycle distribution.[1][5][7]
Materials:
-
CX-6258-treated and control cells (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission fluorescence at approximately 617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). Gate the cell population to exclude debris and cell aggregates. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Mandatory Visualizations
Caption: Signaling pathway of CX-6258-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Activity of CX-6258 Hydrochloride Hydrate using a Radiometric Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, orally bioavailable small molecule inhibitor targeting the family of serine/threonine kinases known as PIM kinases (PIM-1, PIM-2, and PIM-3).[1] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[2] CX-6258 has demonstrated significant anti-proliferative activity in a range of cancer cell lines.[3] Additionally, CX-6258 has been identified as a potent inhibitor of Haspin (Histone H3-associated protein kinase), a mitotic kinase involved in chromosome alignment during cell division.
The primary mechanism of action of CX-6258 involves the competitive inhibition of the ATP-binding site of these kinases, thereby blocking the phosphorylation of their downstream substrates.[4] Key downstream targets of PIM kinases include the pro-apoptotic protein BAD and the translational repressor 4E-BP1.[1] By inhibiting the phosphorylation of these substrates, CX-6258 can induce apoptosis and inhibit protein synthesis in cancer cells.
This document provides detailed application notes and protocols for determining the inhibitory activity of this compound against its primary targets—PIM-1, PIM-2, PIM-3, and Haspin kinases—using a radiometric kinase assay. This "gold standard" method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate, offering high sensitivity and a direct measure of kinase activity.[5][6][7]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of CX-6258 and the experimental procedure, the following diagrams are provided.
Caption: PIM Kinase Signaling Pathway and Inhibition by CX-6258.
Caption: Radiometric Kinase Assay Experimental Workflow.
Quantitative Data Presentation
The inhibitory activity of this compound against PIM-1, PIM-2, PIM-3, and Haspin kinases is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Substrate | ATP Concentration (µM) | CX-6258 IC50 (nM) | Reference |
| PIM-1 | RSRHSSYPAGT | 30 | 5 | [1] |
| PIM-2 | RSRHSSYPAGT | 5 | 25 | [1] |
| PIM-3 | RSRHSSYPAGT | 155 | 16 | [1] |
| Haspin | Histone H3 | Not Specified | ~10 |
Experimental Protocols
Safety Precautions: This protocol involves the use of radioactive materials ([γ-³³P]ATP). All procedures should be performed in a designated radioactive work area, following all institutional guidelines and safety regulations for handling and disposal of radioactive substances. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times.
Protocol 1: Radiometric Kinase Assay for PIM-1, PIM-2, and PIM-3
This protocol is adapted for the determination of the inhibitory activity of CX-6258 against the three PIM kinase isoforms.
Materials:
-
Enzymes: Recombinant human PIM-1, PIM-2, or PIM-3.
-
Substrate: PIM substrate peptide (RSRHSSYPAGT).
-
Inhibitor: this compound, dissolved in DMSO.
-
Radioisotope: [γ-³³P]ATP.
-
Kinase Assay Buffer (5x): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerolphosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA.
-
Dithiothreitol (DTT): 1 M stock solution.
-
ATP: 10 mM stock solution.
-
Phosphocellulose Paper: P81 paper.
-
Wash Buffer: 0.5% Phosphoric acid.
-
Scintillation Fluid.
-
Microplates: 96-well format.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water. Just before use, add DTT to a final concentration of 0.25 mM.
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the ATP/ [γ-³³P]ATP mix in 1x Kinase Assay Buffer to achieve the desired final ATP concentrations (30 µM for PIM-1, 5 µM for PIM-2, and 155 µM for PIM-3).
-
Prepare the substrate solution by dissolving the PIM substrate peptide in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Set up the kinase reactions in a 96-well microplate. For each reaction, combine:
-
5 µL of diluted CX-6258 or vehicle (for control).
-
10 µL of the respective PIM kinase diluted in 1x Kinase Assay Buffer.
-
10 µL of the substrate solution.
-
-
Initiate the reaction by adding 25 µL of the ATP/[γ-³³P]ATP mix to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reactions by spotting 20 µL of each reaction mixture onto a sheet of P81 phosphocellulose paper.
-
-
Washing:
-
Wash the P81 paper four times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone for 2 minutes to aid in drying.
-
Air-dry the P81 paper completely.
-
-
Scintillation Counting:
-
Cut out the individual spots from the P81 paper and place them into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM (from a reaction with no enzyme) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of CX-6258 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radiometric Kinase Assay for Haspin
This protocol is designed to assess the inhibitory effect of CX-6258 on Haspin kinase activity.
Materials:
-
Enzyme: Recombinant human Haspin.
-
Substrate: Recombinant human Histone H3 or a synthetic peptide corresponding to the N-terminus of Histone H3 (e.g., residues 1-21: ARTKQTARKSTGGKAPRKQLA).
-
Inhibitor: this compound, dissolved in DMSO.
-
Radioisotope: [γ-³³P]ATP.
-
Kinase Assay Buffer (5x): Similar to the PIM kinase assay buffer, but optimization may be required (e.g., 100 mM HEPES, pH 7.5, 50 mM MgCl₂, 5 mM DTT).
-
ATP: 10 mM stock solution.
-
Phosphocellulose Paper: P81 paper.
-
Wash Buffer: 0.5% Phosphoric acid.
-
Scintillation Fluid.
-
Microplates: 96-well format.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare the 1x Kinase Assay Buffer and serial dilutions of CX-6258 as described in Protocol 1.
-
Prepare the ATP/[γ-³³P]ATP mix. The optimal ATP concentration should be determined empirically, but a starting point of 10-100 µM is recommended.
-
Prepare the Histone H3 substrate solution in 1x Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Set up the kinase reactions in a 96-well microplate. For each reaction, combine:
-
5 µL of diluted CX-6258 or vehicle.
-
10 µL of Haspin kinase diluted in 1x Kinase Assay Buffer.
-
10 µL of the Histone H3 substrate solution.
-
-
Initiate the reaction by adding 25 µL of the ATP/[γ-³³P]ATP mix.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Stopping the Reaction, Spotting, Washing, Scintillation Counting, and Data Analysis:
-
Follow steps 3 through 6 as described in Protocol 1 for PIM kinases to determine the IC50 of CX-6258 for Haspin.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to accurately determine the inhibitory activity of this compound against PIM and Haspin kinases using a radiometric assay. The provided data and methodologies will be valuable for further preclinical and clinical development of this promising anti-cancer agent. Adherence to proper safety protocols when handling radioactive materials is paramount.
References
- 1. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
Application Notes: CX-6258 Hydrochloride Hydrate in the MV-4-11 Xenograft Model
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for In Vivo Delivery of CX-6258 Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX-6258 hydrochloride hydrate is a potent, selective, and orally bioavailable small molecule inhibitor of the pan-Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[3][4] CX-6258 has demonstrated significant anti-proliferative activity in vitro and dose-dependent tumor growth inhibition in vivo, making it a compelling candidate for preclinical and clinical investigation.[1][5] These application notes provide detailed protocols for the in vivo delivery of CX-6258, along with key data and visualizations to guide researchers in their study design.
Data Presentation
In Vitro Potency of CX-6258
| Target | IC₅₀ (nM) | Assay Type |
| Pim-1 | 5 | Cell-free radiometric assay |
| Pim-2 | 25 | Cell-free radiometric assay |
| Pim-3 | 16 | Cell-free radiometric assay |
Data sourced from Selleck Chemicals product information.[2]
In Vivo Efficacy of CX-6258 in Xenograft Models
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| Acute Myeloid Leukemia | MV-4-11 | 50 mg/kg CX-6258 | Oral, once daily | 45% |
| Acute Myeloid Leukemia | MV-4-11 | 100 mg/kg CX-6258 | Oral, once daily | 75% |
| Prostate Adenocarcinoma | PC3 | 50 mg/kg CX-6258 | Oral, once daily | 51% |
Data compiled from preclinical studies.[1][5]
Preclinical Pharmacokinetic Profile of CX-6258 (Compound 13) in Mice
| Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| IV | 2 mg/kg | - | - | 135 | - |
| Oral | 10 mg/kg | 85 | 1 | 299 | 44 |
This table presents a moderate pharmacokinetic profile for CX-6258 (referred to as compound 13 in the source).[1]
Signaling Pathway
The Pim kinases are key downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim kinases phosphorylate a range of downstream targets to promote cell survival and proliferation while inhibiting apoptosis.
Caption: Overview of the Pim Kinase Signaling Pathway and the inhibitory action of CX-6258.
Experimental Protocols
Formulation of CX-6258 for Oral Gavage in Mice
This protocol describes the preparation of a 10 mg/mL stock solution of CX-6258 and a final dosing solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of 25 mg/mL CX-6258 Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add fresh DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
-
Preparation of Final Dosing Solution (1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 25 mg/mL CX-6258 stock solution in DMSO to the PEG300.
-
Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex thoroughly one last time.
-
Note: This formulation should be prepared fresh daily and used immediately for optimal results.[2] The final concentration of CX-6258 in this preparation is 1.25 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final dosing concentration.
-
In Vivo Xenograft Study: Prostate Adenocarcinoma (PC3) Model
This protocol outlines the establishment of a PC3 xenograft model and subsequent treatment with CX-6258.
Materials and Animals:
-
PC3 human prostate adenocarcinoma cells
-
Male athymic nude mice (nu/nu), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Preparation:
-
Culture PC3 cells in appropriate media and conditions until they reach approximately 80% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
-
CX-6258 Administration:
-
Prepare the CX-6258 dosing solution as described in the formulation protocol.
-
Administer CX-6258 orally via gavage at the desired dose (e.g., 50 mg/kg) once daily.
-
The control group should receive the vehicle solution following the same schedule.
-
-
Efficacy Evaluation and Endpoint:
-
Continue daily treatment and monitor tumor volume and body weight.
-
The study endpoint is typically reached when tumors in the control group reach a maximum allowed size as per institutional guidelines, or after a predetermined treatment duration (e.g., 21 days).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Experimental Workflow
Caption: A generalized workflow for a xenograft study evaluating the in vivo efficacy of CX-6258.
Pharmacodynamic Analysis
To confirm the on-target activity of CX-6258 in vivo, tumor lysates can be analyzed by Western blot for the phosphorylation status of key downstream targets of Pim kinases.
Protocol:
-
Excise tumors from treated and control animals at the end of the study.
-
Prepare tumor lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.[1][2]
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with corresponding secondary antibodies and visualize the bands using a suitable detection system.
-
Quantify the band intensities to determine the change in phosphorylation of Bad and 4E-BP1 in the CX-6258 treated group compared to the vehicle control. A reduction in the ratio of phosphorylated protein to total protein would indicate target engagement.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CX-6258 Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of CX-6258 hydrochloride hydrate in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is reported to be in the range of 25 mg/mL to ≥ 50 mg/mL.[1][2] It is important to note that the exact solubility can be influenced by the purity of the compound, the quality of the DMSO, and the experimental conditions.
Q2: Are there any specific recommendations for dissolving this compound in DMSO?
A2: Yes, for optimal dissolution, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][3] In cases where the compound does not readily dissolve, gentle warming and sonication can be employed to aid dissolution.[3]
Q3: What is the mechanism of action of CX-6258?
A3: CX-6258 is a potent and selective pan-inhibitor of Pim kinases, targeting Pim-1, Pim-2, and Pim-3.[1][4][5] By inhibiting these serine/threonine kinases, CX-6258 blocks the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution or Precipitation | 1. Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of the compound.[1][3] 2. Suboptimal Temperature: The compound may require energy to fully dissolve. 3. Insufficient Mixing: The compound may not be adequately dispersed in the solvent. | 1. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1] 2. Gently warm the solution (e.g., to 60°C) and/or use an ultrasonic bath to aid dissolution.[2][3] 3. Vortex or stir the solution thoroughly. |
| Inconsistent Results in Cellular Assays | 1. Precipitation in Media: The DMSO stock solution may precipitate when diluted into aqueous cell culture media. 2. Inaccurate Concentration: Incomplete initial dissolution can lead to a lower actual concentration than intended. | 1. Observe the media carefully after adding the compound. If precipitation occurs, consider preparing a more dilute stock solution in DMSO or using a different solvent system if compatible with your experiment. 2. Ensure the compound is fully dissolved in DMSO before making further dilutions. Visually inspect the solution for any particulate matter. |
Quantitative Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) |
| Selleck Chemicals | 25 mg/mL | 48.41 mM |
| MedChemExpress | ≥ 50 mg/mL | 108.24 mM |
| APExBIO | ≥ 11.15 mg/mL | 21.59 mM |
Note: The molecular weight of this compound (C₂₆H₂₇Cl₂N₃O₄) is approximately 516.42 g/mol .[3]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Weigh the desired amount of the compound into a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of the compound).
-
Vortex the solution thoroughly for several minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, gently warm the solution and/or sonicate until a clear solution is obtained.[2][3]
-
Store the stock solution at -20°C or -80°C for long-term stability.[4]
-
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of CX-6258 as a pan-Pim kinase inhibitor.
References
Navigating the Nuances of CX-6258 Hydrochloride Hydrate Dissolution: A Technical Guide
Shanghai, China - For researchers and drug development professionals utilizing the potent pan-Pim kinase inhibitor, CX-6258 hydrochloride hydrate, achieving complete and stable dissolution is a critical first step for reliable experimental outcomes. This technical support guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure seamless integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced in the presence of moisture.[1][3]
Q2: I am observing precipitation when preparing my CX-6258 solution. What could be the cause and how can I resolve it?
A2: Precipitation can occur due to several factors, including solvent quality, temperature, or exceeding the solubility limit. To address this, ensure you are using fresh, high-purity DMSO.[1][3] Gentle warming (e.g., in a 60°C water bath) and sonication can also aid in dissolution.[3][4] If precipitation persists, you may need to adjust the concentration of your solution.
Q3: Can I dissolve this compound in aqueous solutions?
A3: While this compound has some solubility in water (7.14 mg/mL), it often requires physical methods like ultrasonication and heating to 60°C to achieve complete dissolution.[3] For cell-based assays, it is common practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous culture medium to the final working concentration.
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a multi-component solvent system is typically required to ensure bioavailability and prevent precipitation. A common formulation involves first dissolving the compound in DMSO to create a stock solution, which is then sequentially mixed with co-solvents such as PEG300, Tween-80, and finally a saline solution.[1][4][5] It is critical to add and mix each solvent in the specified order to maintain a clear solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | - Hygroscopic DMSO used.- Exceeded solubility limit.- Improper mixing of co-solvents for in vivo studies. | - Use fresh, anhydrous DMSO.[1][3]- Reduce the concentration of the solution.- Ensure sequential and thorough mixing of each co-solvent.[1]- Employ gentle warming or sonication.[3][4] |
| Inconsistent Experimental Results | - Incomplete dissolution of the compound.- Degradation of the stock solution. | - Visually confirm complete dissolution before use.- Prepare fresh working solutions for each experiment.- Store stock solutions appropriately at -20°C or -80°C for long-term stability.[4][5] |
| Difficulty Dissolving for In Vivo Formulation | - Incorrect order of solvent addition. | - Strictly follow the protocol for adding solvents: DMSO first, followed by PEG300, then Tween-80, and finally saline.[1][5] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM)
-
Weigh the required amount of this compound powder. The molecular weight is 498.40 g/mol .[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.[2]
-
Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C for up to one year or -80°C for up to two years.[4][5]
In Vivo Formulation Preparation (Example for a 2.75 mg/mL solution)
This protocol is adapted from established methods and yields a clear solution.[4][5]
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentration of CX-6258 will be 2.75 mg/mL. It is recommended to use this formulation on the same day it is prepared.[4]
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (100.32 mM)[1] | Fresh, anhydrous DMSO is recommended.[1][3] |
| Water | 7.14 mg/mL (13.83 mM)[3] | Requires ultrasonication and warming to 60°C.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.75 mg/mL (5.95 mM)[5] | A clear solution suitable for in vivo use.[5] |
| 15% Cremophor EL, 85% Saline | 20 mg/mL (43.30 mM)[4] | Results in a suspended solution; requires sonication and heating.[4] |
Visualizing the Experimental Process and Mechanism of Action
To further aid researchers, the following diagrams illustrate the experimental workflow for dissolving CX-6258 and its underlying mechanism of action.
CX-6258 functions as a pan-Pim kinase inhibitor, playing a crucial role in cell survival and proliferation pathways.[1][4][6] Pim kinases are downstream effectors of the JAK/STAT signaling pathway.[6] By inhibiting Pim kinases, CX-6258 prevents the phosphorylation of pro-apoptotic proteins such as Bad and the translation regulator 4E-BP1, thereby promoting apoptosis and inhibiting cell growth.[1][4][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CX-6258 hydrochloride hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CX-6258 hydrochloride hydrate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CX-6258?
CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the PIM kinase family, with high affinity for Pim-1, Pim-2, and Pim-3.[1] Inhibition of PIM kinases by CX-6258 leads to a dose-dependent reduction in the phosphorylation of downstream pro-survival proteins such as Bad (at Ser112) and 4E-BP1 (at Ser65 and Thr37/46).[1]
Q2: What are the known off-target effects of CX-6258?
While CX-6258 is a potent PIM kinase inhibitor, it has been shown to have several off-target effects. The most significant identified off-target is Haspin (GSG2) kinase .[2] Additionally, in broader kinase screens, CX-6258 has shown activity against Flt-3 and MYLK4 .[2][3]
Q3: How significant is the inhibition of Haspin kinase by CX-6258?
Recent studies have identified Haspin kinase as a primary and potent target of CX-6258.[2] In some cancer models, such as RAF/MEK inhibitor-resistant melanoma, the anti-tumor activity of CX-6258 is attributed more to its inhibition of Haspin than its effects on PIM kinases.[2]
Q4: What is the functional consequence of Haspin kinase inhibition by CX-6258?
Inhibition of Haspin kinase by CX-6258 disrupts its function in phosphorylating histone H3 at threonine 3 (H3T3) during mitosis.[4] This leads to defects in chromosome alignment and segregation, resulting in the formation of micronuclei and subsequent DNA damage.[2] This DNA damage can activate the cGAS-STING pathway, leading to a type I interferon response and subsequent modulation of the tumor immune microenvironment.[2][5]
Q5: What is the potency of CX-6258 against its primary and off-targets?
The inhibitory potency of CX-6258 against its known targets is summarized in the table below.
| Target Kinase | IC₅₀ (nM) | Notes |
| Pim-1 | 5 | Primary Target |
| Pim-2 | 25 | Primary Target |
| Pim-3 | 16 | Primary Target |
| Haspin | ~10 | Significant Off-Target |
| Flt-3 | 134 | Off-Target |
| MYLK4 | High Affinity | Off-Target identified in KINOMEscan® |
Q6: Does CX-6258 inhibit Flt-3 at concentrations effective for PIM kinase inhibition in cells?
While biochemical assays show CX-6258 can inhibit Flt-3, a study in MV-4-11 acute myeloid leukemia cells, which harbor a Flt-3-ITD mutation, demonstrated that CX-6258 did not inhibit Flt-3 activity at concentrations that were effective for inhibiting PIM kinases (IC₅₀ > 10 µM for phospho-Flt3).[3] This suggests that in this cellular context, the primary effects of CX-6258 are likely mediated through PIM kinase inhibition rather than Flt-3.[3]
Q7: Are there any known non-kinase off-target effects or general toxicities?
In preclinical in vivo studies using human tumor xenograft models in mice, CX-6258 was reported to be well-tolerated at effective doses (50-100 mg/kg, daily oral administration).[3] However, comprehensive toxicology studies and the full extent of potential non-kinase off-target effects have not been extensively reported in the public domain. Researchers should be mindful that, like many kinase inhibitors, off-target effects beyond the kinome are possible and may contribute to the overall cellular phenotype and potential toxicity.
Troubleshooting Guides
Problem 1: Observing unexpected cellular phenotypes inconsistent with PIM kinase inhibition.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of Haspin kinase.
-
Troubleshooting Steps:
-
Validate with a Haspin-specific inhibitor: Use a structurally different and more selective Haspin kinase inhibitor to see if it phenocopies the effects of CX-6258.
-
Assess mitotic defects: Analyze cells treated with CX-6258 for mitotic arrest, chromosome misalignment, and micronuclei formation, which are hallmarks of Haspin inhibition.
-
Measure cGAS-STING pathway activation: Evaluate the expression of downstream targets of the cGAS-STING pathway, such as phosphorylated TBK1, phosphorylated IRF3, and interferon-stimulated genes (ISGs).
-
Problem 2: Discrepancy in CX-6258 efficacy between different cancer cell lines.
-
Possible Cause: The sensitivity of a cell line to CX-6258 may depend on its reliance on PIM kinases versus Haspin kinase for survival and proliferation.
-
Troubleshooting Steps:
-
Assess target expression levels: Determine the relative expression levels of Pim-1, -2, -3, and Haspin in your panel of cell lines.
-
Genetic knockdown experiments: Use siRNA or CRISPR to individually knock down PIM kinases and Haspin to determine the contribution of each target to the observed phenotype.
-
Consider the mutational status of relevant pathways: For example, in melanoma, resistance to BRAF/MEK inhibitors may confer sensitivity to CX-6258 through its Haspin inhibitory activity.[2]
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a general method for determining the IC₅₀ of CX-6258 against a target kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA).
-
Recombinant human kinase (Pim-1, Haspin, etc.).
-
Peptide substrate (e.g., RSRHSSYPAGT for PIM kinases).
-
[γ-³²P]ATP.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
-
Assay Procedure:
-
Prepare serial dilutions of CX-6258 in kinase buffer.
-
In a reaction plate, add the kinase, peptide substrate, and CX-6258 dilution (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CX-6258 concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the CX-6258 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Downstream Target Phosphorylation
This protocol assesses the cellular activity of CX-6258 by measuring the phosphorylation of downstream targets.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of CX-6258 or DMSO for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46), phospho-Histone H3 (Thr3), total Bad, total 4E-BP1, total Histone H3, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: On-target signaling pathway of CX-6258.
Caption: Off-target signaling of CX-6258 via Haspin kinase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity. | Broad Institute [broadinstitute.org]
Optimizing CX-6258 hydrochloride hydrate concentration for cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CX-6258 hydrochloride hydrate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable pan-inhibitor of Pim kinases.[1][2][3][4] It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in the regulation of cell survival and apoptosis.[4] By inhibiting these kinases, CX-6258 can suppress the phosphorylation of pro-apoptotic proteins like Bad and modulate other signaling pathways, ultimately leading to decreased cell proliferation.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, the stock solution in DMSO should be stored at -20°C for up to one year or -80°C for up to two years.[3] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure stability and efficacy.
Q3: What is a typical starting concentration range for treating cell lines with CX-6258?
A3: The effective concentration of CX-6258 can vary significantly between cell lines. A general starting point for dose-response experiments is a range of 0.02 µM to 3.7 µM.[1] Acute leukemia cell lines have been shown to be particularly sensitive.[1][4] We recommend performing a dose-response curve to determine the optimal IC50 for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observed effect on cell viability | Ineffective concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 10 µM) to determine the IC50 for your specific cell line. |
| Cell line is resistant to Pim kinase inhibition. | Consider combination therapies. CX-6258 has shown synergistic effects with chemotherapeutic agents like doxorubicin and paclitaxel.[1][4] | |
| Poor compound solubility or stability. | Ensure the compound is fully dissolved in fresh, high-quality DMSO before further dilution in cell culture media. Prepare working solutions immediately before use. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in the logarithmic growth phase at the start of the experiment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. | |
| Degradation of the compound. | Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| Precipitation of the compound in culture media | High final concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). |
| Low solubility of the compound in aqueous media. | After diluting the DMSO stock in culture media, mix thoroughly by gentle pipetting or vortexing before adding to the cells. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of CX-6258 against Pim kinases and its anti-proliferative effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Pim-1 Kinase | Cell-free assay | 5 nM | [1][3] |
| Pim-2 Kinase | Cell-free assay | 25 nM | [1][3] |
| Pim-3 Kinase | Cell-free assay | 16 nM | [1][3] |
| Human Cancer Cell Lines (Panel) | Anti-proliferative | 0.02 - 3.7 µM | [1] |
| MV-4-11 (Acute Myeloid Leukemia) | Anti-proliferative | Most sensitive among tested leukemia lines | [2][4] |
| PC-3 (Prostate Adenocarcinoma) | Anti-proliferative | 452 nM | [4] |
| HT-29 (Colon Adenocarcinoma) | Cytotoxic | 1.4 µM | [2] |
| HL-60 (Promyelocytic Leukemia) | Cytotoxic | 1.7 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock solution in complete growth medium.
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X CX-6258 working solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Phospho-Bad and Phospho-4E-BP1
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of CX-6258 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).[5][6]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: CX-6258 inhibits Pim kinases, leading to apoptosis.
Caption: Workflow for CX-6258 cell-based experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting CX-6258 hydrochloride hydrate precipitation in media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address the common issue of CX-6258 hydrochloride hydrate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in a high-concentration organic solvent stock (like DMSO) is introduced into an aqueous solution like cell culture media.[1] This occurs because the solubility of the compound in the final aqueous environment is much lower than in the concentrated organic stock.[1][2]
Several factors can contribute to this:
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Exceeding Aqueous Solubility: The final concentration of CX-6258 in the media is higher than its solubility limit.
-
Rapid Solvent Exchange: Adding the DMSO stock too quickly causes a rapid shift in solvent polarity around the compound molecules, leading to aggregation and precipitation.[1]
-
Low Media Temperature: Cell culture media that is cold (e.g., just removed from the refrigerator) can decrease the solubility of the compound.[1]
-
High Final DMSO Concentration: While DMSO helps with the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
-
Media Composition: Components in the media, such as salts and pH, can interact with the compound and reduce its solubility over time.[3][4]
Q2: What is the recommended solvent and storage for this compound stock solutions?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with reported concentrations of 25 mg/mL, 50 mg/mL, and even higher.[5][6] For long-term storage, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[7] Avoid repeated freeze-thaw cycles.
Solubility Data Summary
| Solvent | Reported Solubility | Molar Equivalent (MW: 516.42 g/mol ) |
| DMSO | ≥ 50 mg/mL[6] | ≥ 96.8 mM |
| In Vitro Formulation | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.75 mg/mL[6] | ≥ 5.3 mM |
Note: Data is compiled from publicly available sources.[5][6] Always refer to the manufacturer's product-specific datasheet for the most accurate information.
Q3: What is the correct procedure for diluting the DMSO stock into cell culture media to prevent precipitation?
Following a careful, stepwise dilution protocol is critical to prevent precipitation. The goal is to avoid rapid changes in the solvent environment.
Detailed Experimental Protocol: Preparation of Working Solution
-
Prepare High-Concentration Stock: Dissolve this compound powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 20-50 mM). Ensure it is fully dissolved by vortexing. If needed, brief sonication in a water bath can be used.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Using pre-warmed media is crucial as solubility often decreases at lower temperatures.[1]
-
Perform Serial or Intermediate Dilution: Instead of adding the highly concentrated stock directly into your final large volume of media, perform an intermediate dilution.
-
Method A (Recommended): Add a small volume of your concentrated DMSO stock to a small volume of pre-warmed complete media (e.g., 10-20 µL into 1 mL). Mix thoroughly. This intermediate, diluted solution can then be added to the larger volume of your cell culture plate.
-
Method B: Add the DMSO stock solution dropwise into the final volume of pre-warmed media while gently vortexing or swirling the media.[1] This continuous mixing helps to disperse the compound quickly.
-
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent toxicity to the cells.[1]
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. A slight cloudiness indicates that the compound may be at the limit of its solubility. Also, check the solution under a microscope to confirm the absence of crystalline structures.[2]
Q4: I followed the protocol, but I still see precipitation. What should I do?
If precipitation still occurs, use the following troubleshooting workflow to identify and solve the problem.
Q5: What is the mechanism of action for CX-6258?
CX-6258 is a potent and selective pan-Pim kinase inhibitor.[7][8] The Pim kinase family consists of three serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are involved in cell survival, proliferation, and apoptosis.[9] These kinases are often overexpressed in various cancers.[9] CX-6258 works by competitively binding to the ATP pocket of Pim kinases, blocking their activity.[10] This leads to reduced phosphorylation of downstream pro-survival proteins like Bad and 4E-BP1, ultimately promoting apoptosis and inhibiting cell proliferation.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: CX-6258 Hydrochloride Hydrate In Vivo Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the in vivo toxicity of CX-6258 hydrochloride hydrate during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell survival and proliferation pathways.[1][2][3] By inhibiting all three Pim kinase isoforms, CX-6258 is being investigated for its potential as an anticancer agent.[1][4] Its chemical structure is based on an oxindole scaffold.[5][6][7]
Q2: What is the reported in vivo tolerability of CX-6258?
Preclinical studies in mouse xenograft models have shown that CX-6258 is generally well-tolerated at efficacious doses.[1] Specifically, oral administration of 50 mg/kg and 100 mg/kg daily for a period of 21 days was reported to be well-tolerated in mice.[1]
Q3: What are the potential toxicities associated with pan-Pim kinase inhibitors like CX-6258?
While CX-6258 has shown a favorable preclinical safety profile, it is important to be aware of potential toxicities associated with pan-Pim kinase inhibition. One clinical trial with a different pan-PIM inhibitor, SGI-1776, was terminated early due to cardiotoxicity, specifically prolongation of the cardiac QT interval, which was suggested to be an off-target effect on the hERG channel.[8] Although CX-6258 has a distinct chemical structure, careful monitoring for cardiovascular effects is prudent. Other potential toxicities associated with kinase inhibitors, in general, include gastrointestinal issues, hematological abnormalities, and liver or kidney dysfunction.[9][10][11]
Q4: How can I formulate this compound for in vivo administration to potentially minimize toxicity?
Proper formulation is crucial for ensuring bioavailability and minimizing local and systemic toxicity. A commonly used formulation for in vivo studies with kinase inhibitors involves a mixture of solvents to ensure solubility and stability. For CX-6258, a suggested formulation is a solution containing DMSO, PEG300, Tween 80, and water.[2] Optimizing the formulation by using drug delivery systems like nanoparticles can also be explored to enhance therapeutic efficacy and reduce toxicity.[12][13][14]
Q5: What monitoring parameters are recommended during in vivo studies with CX-6258?
Regular monitoring of animal health is critical to identify and manage any potential toxicity. Key parameters to monitor include:
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Clinical Signs: Daily observation for changes in behavior (lethargy, ruffled fur), activity levels, and signs of pain or distress.
-
Body Weight: Record body weight at least twice weekly to detect any significant weight loss.
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Food and Water Intake: Monitor for any significant changes in consumption.
-
Blood Work: At study termination, or if signs of toxicity are observed, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological parameters and organ function (liver, kidneys).[11]
-
Cardiovascular Monitoring: For longer-term studies, consider electrocardiogram (ECG) monitoring if cardiotoxicity is a concern.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths or Severe Morbidity
-
Possible Cause: Incorrect dosing, formulation issues, or acute toxicity.
-
Troubleshooting Steps:
-
Verify Dose Calculation and Preparation: Double-check all calculations, weighing of the compound, and dilution steps.
-
Assess Formulation: Ensure the formulation is homogenous and stable. Prepare fresh formulations for each administration.
-
Dose De-escalation: Reduce the dose to a lower, previously reported safe level.[15] Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.[16][17][18]
-
Route of Administration: Confirm the appropriate route of administration (e.g., oral gavage, intraperitoneal injection) and proper technique.
-
Issue 2: Significant Body Weight Loss (>15%)
-
Possible Cause: Gastrointestinal toxicity, dehydration, or systemic toxicity.
-
Troubleshooting Steps:
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous fluids) and nutritional support with highly palatable and caloric food.[19][20][21]
-
Dose Reduction or Interruption: Consider reducing the dose or implementing a "drug holiday" (temporary cessation of treatment) to allow for recovery.[9]
-
Administer with Food: If administering orally, dosing after a meal may help mitigate gastrointestinal upset.
-
Gastrointestinal Protectants: Consult with a veterinarian about the potential use of gut protectants.[9]
-
Issue 3: Signs of Organ-Specific Toxicity (e.g., elevated liver enzymes, increased creatinine)
-
Possible Cause: Direct compound-related toxicity to the liver or kidneys.
-
Troubleshooting Steps:
-
Histopathological Analysis: At the end of the study, or if severe toxicity is observed, perform a thorough histopathological examination of key organs to identify any tissue damage.
-
Dose Adjustment: Reduce the dose to a level that does not induce significant organ damage.
-
Alternative Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing instead of daily) that may maintain efficacy while reducing cumulative toxicity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective In Vivo Dose (Mice) | 50 - 100 mg/kg (oral, daily) | [1] |
| In Vivo Formulation Example | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O | [2] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation of this compound
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100% DMSO to create a stock solution (e.g., 25 mg/mL). Use fresh, high-quality DMSO as it is hygroscopic.
-
In a separate tube, add the required volume of PEG300.
-
Add the CX-6258/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile double-distilled water (ddH2O) to reach the final desired concentration and volume.
-
It is recommended to use the formulation immediately after preparation.[2]
Protocol 2: Monitoring for In Vivo Toxicity
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline health assessment of each animal.
-
Dosing: Administer CX-6258 or vehicle control according to the planned schedule and route.
-
Daily Observations: At least once daily, observe each animal for clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of pain or distress.
-
Body Weight Measurement: Record the body weight of each animal at least twice a week.
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins (e.g., >20% body weight loss, severe lethargy, inability to access food or water).
-
Necropsy and Tissue Collection: At the end of the study, perform a gross necropsy on all animals. Collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
Blood Collection: Collect blood samples via an appropriate method (e.g., cardiac puncture under terminal anesthesia) for CBC and serum chemistry analysis.
Visualizations
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of CX-6258.
Caption: General experimental workflow for in vivo toxicity assessment of CX-6258.
References
- 1. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Strategies to mitigate the toxicity of cancer therapeutics - BioModels [biomodels.com]
- 11. ndsr.co.uk [ndsr.co.uk]
- 12. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective [mdpi.com]
- 13. Optimization of Tyrosine Kinase Inhibitor-Loaded Gold Nanoparticles for Stimuli-Triggered Antileukemic Drug Release [mdpi.com]
- 14. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 21. Caring for a Pet With Cancer - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
Technical Support Center: CX-6258 Hydrochloride Hydrate Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation, experimental use, and troubleshooting of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo studies using this compound with PEG300 and Tween-80?
A1: A commonly used formulation for in vivo administration of CX-6258 involves a vehicle composed of PEG300, Tween-80, and an aqueous component (ddH2O or saline). Two specific protocols have been reported:
-
Protocol 1: This protocol involves the use of a stock solution of CX-6258 in DMSO. To prepare 1 mL of the final working solution, 50 μL of a 25 mg/mL CX-6258 DMSO stock is mixed with 400 μL of PEG300 and 50 μL of Tween-80, and the volume is brought to 1 mL with 500 μL of ddH2O.[1]
-
Protocol 2: This formulation consists of a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle has been shown to achieve a CX-6258 solubility of at least 2.75 mg/mL.[2]
Q2: What is the mechanism of action of CX-6258?
A2: CX-6258 is a potent and selective pan-inhibitor of Pim kinases (Pim-1, Pim-2, and Pim-3).[1][3] It functions by competitively binding to the ATP-binding pocket of the Pim kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1, leading to anti-proliferative effects in various cancer cell lines.[1][3]
Q3: What are the IC50 values of CX-6258 for the Pim kinases?
A3: CX-6258 exhibits potent inhibition of all three Pim kinase isoforms with the following IC50 values:
Q4: How should CX-6258 stock solutions and the final formulation be stored?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. It is highly recommended to prepare the final working solution containing PEG300 and Tween-80 fresh on the day of use for optimal results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness during formulation preparation | Incomplete dissolution of CX-6258 or excipients. | Ensure CX-6258 is fully dissolved in DMSO before adding other components. Add each component of the vehicle sequentially and mix thoroughly after each addition. Gentle warming or sonication can aid in dissolution. |
| Phase separation (oily droplets) in the final formulation | The components are not fully miscible at the prepared ratios. | Ensure the correct volumetric ratios of each component are used. Vortex the solution vigorously after the addition of each component to ensure a homogenous mixture. |
| Crystallization of the drug in the formulation over time | The formulation is supersaturated or has become unstable. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep the solution at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless stability at lower temperatures has been confirmed. |
| Variability in experimental results | Inconsistent formulation preparation or degradation of the compound. | Adhere strictly to the formulation protocol. Prepare fresh formulations for each experiment to minimize variability due to compound degradation. |
Data Summary
Table 1: In Vitro Efficacy of CX-6258
| Cell Line | IC50 (µM) | Reference |
| Various Human Cancer Cell Lines | 0.02 - 3.7 | [1] |
Table 2: In Vivo Efficacy of CX-6258 in MV-4-11 Xenograft Model
| Dosage | Tumor Growth Inhibition (TGI) | Reference |
| 50 mg/kg | 45% | [3] |
| 100 mg/kg | 75% | [3] |
Experimental Protocols
Protocol 1: Preparation of CX-6258 Formulation (1 mL)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile ddH2O or saline (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution of CX-6258 in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 25 mg/mL CX-6258 stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex to ensure complete mixing.
-
Slowly add 500 µL of sterile ddH2O or saline to the vial while vortexing to prevent precipitation.
-
The final formulation contains 5% DMSO, 40% PEG300, 5% Tween-80, and 50% aqueous component. Use the formulation immediately for optimal results.[1]
Protocol 2: In Vitro Treatment of Cancer Cell Lines
Cell Line: MV-4-11 (human acute myeloid leukemia)
Procedure:
-
Culture MV-4-11 cells in appropriate media and conditions.
-
Treat the cells with CX-6258 at final concentrations of 0.1 µM, 1 µM, and 10 µM.
-
Incubate the cells for 2 hours.
-
Following incubation, lyse the cells and perform downstream analysis, such as Western blotting, to assess the phosphorylation status of Pim kinase substrates like Bad (at Ser112) and 4E-BP1 (at Ser65 and Thr37/46).[2]
Protocol 3: In Vivo Administration in Mouse Xenograft Model
Animal Model: Nude mice with established MV-4-11 xenografts.
Procedure:
-
Prepare the CX-6258 formulation as described in Protocol 1.
-
Administer CX-6258 orally (p.o.) via gavage once daily.
-
Dose levels of 50 mg/kg and 100 mg/kg have been shown to be effective.
-
Monitor tumor growth and animal well-being over the course of the study (e.g., 21 days).[2][3]
Visualizations
Caption: CX-6258 inhibits Pim kinases, preventing phosphorylation of Bad and 4E-BP1.
References
Ensuring consistent results with CX-6258 hydrochloride hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with CX-6258 hydrochloride hydrate.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective pan-inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a crucial role in cell survival and proliferation.[1][2][3][4][5] By inhibiting all three Pim kinase isoforms, CX-6258 can suppress the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1, leading to the inhibition of cell growth and induction of apoptosis.[1][2][3]
2. What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the solid compound at 4°C, sealed away from moisture.[2] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container to prevent moisture absorption.[2]
3. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO and water.[2] For in vitro experiments, a common solvent is DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to the desired concentration. Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product, so using a newly opened bottle is recommended.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2][4] For aqueous solutions, dissolve in water and sterilize by filtering through a 0.22 μm filter before use.[2]
4. What is the recommended working concentration for in vitro cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting range for anti-proliferative activity in various human cancer cell lines is between 0.02 µM and 3.7 µM.[1] For mechanistic studies, such as observing the inhibition of Bad and 4E-BP1 phosphorylation, concentrations between 0.1 µM and 10 µM have been used.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
5. Can this compound be used in combination with other drugs?
Yes, studies have shown that CX-6258 can act synergistically with chemotherapeutic agents like doxorubicin and paclitaxel in inhibiting cancer cell viability.[1][3] When planning combination studies, it is important to determine the optimal molar ratio for synergy. For example, synergistic effects have been observed with a 10:1 molar ratio of CX-6258 to doxorubicin and a 100:1 molar ratio of CX-6258 to paclitaxel.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in vitro. | Compound Degradation: Improper storage may have led to degradation. | Ensure the compound has been stored correctly at 4°C (solid) or -80°C/-20°C (solution) in a sealed, moisture-free container.[2] |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Verify the accuracy of your balance and pipettes. Prepare fresh dilutions from a newly prepared stock solution. | |
| Cell Line Insensitivity: The chosen cell line may not be sensitive to Pim kinase inhibition. | Select cell lines known to have high Pim kinase expression or activity, such as acute leukemia cell lines.[1][3] Perform a dose-response curve to determine the IC50 for your cell line. | |
| Suboptimal Assay Conditions: Incubation time may be too short to observe an effect. | For mechanistic studies on phosphorylation, an incubation time of 2 hours has been shown to be effective.[3] For proliferation assays, a longer incubation (e.g., 72 hours) may be necessary. Optimize incubation time for your specific assay. | |
| Precipitation of the compound in cell culture media. | Poor Solubility: The final concentration of DMSO in the media may be too low, or the compound concentration is too high. | Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically <0.5%). If the compound precipitates, try preparing a more dilute stock solution or using a different solvent system if compatible with your experiment. For in vivo preparations, specific formulations with PEG300 and Tween80 can be used.[1] |
| Variability in in vivo tumor growth inhibition. | Inconsistent Dosing: Inaccurate preparation of the dosing solution or inconsistent administration. | Prepare the dosing solution fresh for each administration.[1] Ensure accurate oral gavage or other administration techniques. For xenograft models, daily oral administration has been shown to be effective.[2][3] |
| Animal Model Variability: Differences in tumor implantation or individual animal responses. | Use a sufficient number of animals per group to account for biological variability. Ensure consistent tumor cell implantation and monitor tumor growth closely. | |
| Unexpected off-target effects. | Non-specific Kinase Inhibition: While highly selective for Pim kinases, at higher concentrations, off-target effects on other kinases might occur.[3][6] | Use the lowest effective concentration of CX-6258 determined from your dose-response studies to minimize potential off-target effects. If off-target effects are suspected, consider using a structurally different Pim kinase inhibitor as a control or performing kinome-wide profiling. |
Quantitative Data Summary
Table 1: In Vitro Potency of CX-6258
| Target | IC50 (nM) | Assay Type |
| Pim-1 | 5 | Cell-free radiometric assay[1][2][4][5] |
| Pim-2 | 25 | Cell-free radiometric assay[1][2][4][5] |
| Pim-3 | 16 | Cell-free radiometric assay[1][2][4][5] |
Table 2: In Vitro Anti-proliferative Activity of CX-6258
| Cell Line | IC50 (µM) |
| Various Human Cancer Cell Lines | 0.02 - 3.7[1] |
Table 3: In Vivo Efficacy of CX-6258 in Xenograft Models
| Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| Nude mice with MV-4-11 xenografts | 50 mg/kg, daily oral administration[2][3] | 45%[2][3] |
| Nude mice with MV-4-11 xenografts | 100 mg/kg, daily oral administration[2][3] | 75%[2][3] |
| Mice with PC3 xenografts | 50 mg/kg, daily oral administration[3] | 51%[3] |
Experimental Protocols
1. Protocol for In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to allow for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Treatment: Add the diluted compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for a period determined to be optimal for the cell line (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
2. Protocol for Western Blot Analysis of Pim Kinase Substrate Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a short duration (e.g., 2 hours).[2][3] Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for the phosphorylated forms of Pim kinase substrates (e.g., phospho-Bad (Ser112), phospho-4E-BP1 (Thr37/46)) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control to determine the dose-dependent inhibition.
Visualizations
Caption: Simplified signaling pathway of Pim kinases and the inhibitory action of CX-6258.
Caption: General experimental workflow for evaluating CX-6258 efficacy.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
CX-6258 hydrochloride hydrate quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of CX-6258 hydrochloride hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective pan-inhibitor of Pim kinases, which are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are involved in cell survival and proliferation, and their overexpression is implicated in various cancers.[3] CX-6258 exerts its effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as Bad and 4E-BP1, thereby promoting apoptosis and inhibiting cell growth.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or at -80°C for up to two years.[5] Stock solutions in DMSO can also be stored at -80°C for up to two years or at -20°C for one year.[5] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions and working solutions of this compound?
A3: this compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically below 0.5%).
Q4: What are the expected IC50 values for CX-6258 against Pim kinases?
A4: CX-6258 is a pan-Pim kinase inhibitor with the following reported IC50 values:
Quality Control and Purity Assessment
Consistent and reliable experimental results depend on the quality and purity of this compound. Below are key quality control parameters and a general protocol for purity assessment.
Key Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to orange solid | Visual Inspection |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO | Visual Inspection |
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. It is recommended to optimize the conditions for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
3. Procedure:
- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the sample onto the column.
- Run the gradient program and record the chromatogram.
- The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Troubleshooting Guides
Experimental Workflow: Troubleshooting Common Issues
Caption: A flowchart for troubleshooting common experimental issues.
Western Blotting Troubleshooting for Downstream Targets
Problem: No or weak signal for phosphorylated Bad (p-Bad) or p-4E-BP1 after CX-6258 treatment.
| Possible Cause | Recommendation |
| Insufficient Inhibition | The concentration of CX-6258 may be too low, or the incubation time too short. Perform a dose-response and time-course experiment to determine optimal conditions. |
| Phosphatase Activity | Endogenous phosphatases can dephosphorylate your target proteins during cell lysis. Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors.[6] |
| Low Protein Abundance | The basal or phosphorylated levels of the target protein may be low in your cell line. Load a higher amount of total protein (30-50 µg) per lane.[7] |
| Antibody Issues | The primary antibody may not be optimal. Use an antibody validated for Western blotting and titrate the antibody concentration. Include a positive control (e.g., lysate from cells known to have high levels of p-Bad or p-4E-BP1). |
Problem: High background on the Western blot membrane.
| Possible Cause | Recommendation |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. For phospho-antibodies, using 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can cause background.[6] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[8] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations.[8] |
Signaling Pathway
CX-6258 inhibits Pim kinases, which are key regulators of several signaling pathways involved in cell growth and survival.
Caption: The Pim kinase signaling pathway and the inhibitory action of CX-6258.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
Validation & Comparative
A Comparative Guide to Pim Kinase Inhibitors: CX-6258 Hydrochloride Hydrate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Pim kinase inhibitor CX-6258 hydrochloride hydrate with other notable Pim kinase inhibitors, SGI-1776 and AZD1208. The information presented is supported by experimental data to assist researchers in selecting the most suitable inhibitor for their specific needs.
Introduction to Pim Kinase Inhibition
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[3][4] Unlike many other kinases, Pim kinases are constitutively active, and their regulation occurs primarily at the level of transcription, translation, and protein stability.[3][5] The development of small molecule inhibitors targeting the ATP-binding pocket of Pim kinases represents a promising therapeutic strategy.[3] This guide focuses on a comparative analysis of three such inhibitors: this compound, SGI-1776, and AZD1208.
Quantitative Comparison of Inhibitor Potency and Efficacy
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound, SGI-1776, and AZD1208 based on available preclinical data.
Table 1: Biochemical Potency Against Pim Kinase Isoforms
| Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Pim-1 Kᵢ (nM) | Pim-2 Kᵢ (nM) | Pim-3 Kᵢ (nM) |
| This compound | 5[1][6][7] | 25[1][6][7] | 16[1][6][7] | 0.005 (as compound 13) | - | - |
| SGI-1776 | 7[8][9] | 363[8][9] | 69[8][9] | - | - | - |
| AZD1208 | 0.4[10][11][12] | 5.0[10][11][12] | 1.9[10][11][12] | 0.1[13] | 1.92[13] | 0.4[13] |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | GI₅₀/IC₅₀ (µM) |
| This compound | Various Cancer Cell Lines | Antiproliferative | 0.02 - 3.7[1] |
| SGI-1776 | Leukemia and Solid Tumor Cell Lines | Antiproliferative | 0.005 - 11.68[8] |
| Various Cancer Cell Lines | Cytotoxicity | Median relative IC₅₀ of 3.1[8] | |
| AZD1208 | EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16 (AML) | Antiproliferative | < 1[13] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | MV-4-11 (AML) | 50 mg/kg, p.o., daily | 45%[14] |
| MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75%[14] | |
| PC3 (Prostate) | 50 mg/kg, p.o., daily | 51%[14] | |
| SGI-1776 | MV-4-11 (AML) | - | Efficacious[15] |
| Solid Tumor Xenografts (9 of 31) | 148 mg/kg, p.o., 5 days/week for 3 weeks | Significant differences in EFS distribution[16] | |
| AZD1208 | MOLM-16 and KG-1a (AML) | Dose-proportional | Suppression of tumor growth |
Mechanism of Action and Signaling Pathways
Pim kinases exert their pro-survival effects by phosphorylating a range of downstream substrates.[2] Key substrates include the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[1] Phosphorylation of Bad at Ser112 by Pim kinases inhibits its apoptotic function.[13] Phosphorylation of 4E-BP1 promotes cap-dependent translation and protein synthesis, contributing to cell growth.[13] The inhibitors discussed in this guide act as ATP-competitive inhibitors, blocking the catalytic activity of Pim kinases and subsequently preventing the phosphorylation of these downstream targets.
Caption: Simplified Pim kinase signaling pathway and points of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Pim kinase inhibitors. Specific details may vary between studies.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Pim kinase isoform.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human Pim-1, Pim-2, or Pim-3 enzyme is prepared in a suitable kinase buffer. A specific peptide substrate and ATP are also prepared. The test inhibitor is serially diluted to a range of concentrations.
-
Reaction Incubation: The kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and the test inhibitor are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter. Alternatively, non-radioactive methods such as those based on fluorescence or luminescence can be used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow tetrazolium salt to purple formazan crystals. A solubilization solution is then added to dissolve the formazan, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence is measured using a luminometer.
-
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The GI₅₀ or IC₅₀ value, the concentration of the inhibitor that causes 50% growth inhibition or a 50% reduction in viability, is calculated.
Western Blotting for Phosphorylated Substrates
This technique is used to detect the phosphorylation status of downstream targets of Pim kinases within cells after inhibitor treatment.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Bad (Ser112) or anti-phospho-4E-BP1 (Thr37/46)). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The membrane is often stripped and re-probed with an antibody against the total protein to confirm equal loading.
Caption: A typical workflow for Western blot analysis of phosphorylated proteins.
Conclusion
This compound, SGI-1776, and AZD1208 are all potent inhibitors of Pim kinases with demonstrated anti-cancer activity in preclinical models.
-
This compound and AZD1208 are pan-Pim inhibitors with low nanomolar IC₅₀ values against all three isoforms.[1][6][7][10][11][12]
-
SGI-1776 shows a preference for Pim-1 and Pim-3 over Pim-2.[8][9] It is also known to inhibit other kinases such as FLT3.[8]
-
All three inhibitors have been shown to induce cell cycle arrest and/or apoptosis in sensitive cancer cell lines and exhibit in vivo efficacy in xenograft models.[14][15][16]
The choice of inhibitor will depend on the specific research question. For studies requiring potent and balanced inhibition of all three Pim isoforms, CX-6258 and AZD1208 are strong candidates. If isoform-specific effects are being investigated, or if the role of concomitant FLT3 inhibition is of interest, SGI-1776 may be a suitable tool. Researchers should carefully consider the provided data and the context of their experimental system when selecting a Pim kinase inhibitor.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. phos-tag.com [phos-tag.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. promega.com [promega.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Pan-Pim Kinase Inhibitors: CX-6258 Hydrochloride Hydrate vs. AZD1208
In the landscape of targeted cancer therapy, the serine/threonine Pim kinases have emerged as crucial targets due to their role in cell proliferation, survival, and drug resistance. This guide provides a detailed comparison of two prominent pan-Pim kinase inhibitors, CX-6258 hydrochloride hydrate and AZD1208, for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both CX-6258 and AZD1208 are potent, orally bioavailable, ATP-competitive inhibitors of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2][3][4][5] Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, notably the JAK/STAT pathway.[6][7] By inhibiting Pim kinases, these compounds disrupt signaling cascades that promote cell cycle progression and inhibit apoptosis, making them attractive therapeutic candidates for a range of hematological malignancies and solid tumors.[3][6][8]
The signaling pathway targeted by both inhibitors involves the phosphorylation of several downstream substrates that regulate cell survival and proliferation. Key substrates include the pro-apoptotic protein Bad and the mTOR signaling pathway component 4E-BP1.[2][9] Inhibition of Pim kinases leads to decreased phosphorylation of these substrates, thereby promoting apoptosis and inhibiting protein translation.
Comparative Efficacy: In Vitro Potency
Both inhibitors demonstrate potent activity against the three Pim kinase isoforms in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | This compound IC50 (nM) | AZD1208 IC50 (nM) |
| Pim-1 | 5[2][4][10] | 0.4[1][5][9] |
| Pim-2 | 25[2][4][10] | 5.0[1][5][9] |
| Pim-3 | 16[2][4][10] | 1.9[1][5][9] |
AZD1208 exhibits lower IC50 values across all three Pim kinase isoforms in cell-free assays, suggesting a higher biochemical potency compared to CX-6258.
In cellular assays, both compounds have shown anti-proliferative activity against various cancer cell lines, particularly those derived from acute myeloid leukemia (AML). CX-6258 has demonstrated IC50 values ranging from 0.02 to 3.7 µM in a panel of human cancer cell lines, with high sensitivity observed in acute leukemia cell lines.[2] AZD1208 inhibited the growth of 5 out of 14 AML cell lines tested, with GI50 (concentration for 50% of inhibition of cell proliferation) values less than 1 µM.[1] Sensitivity to AZD1208 in AML cell lines has been correlated with high Pim-1 expression and STAT5 activation.[1]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of both CX-6258 and AZD1208 in xenograft models.
CX-6258: In a mouse xenograft model using the MV-4-11 AML cell line, oral administration of CX-6258 resulted in dose-dependent tumor growth inhibition. A 50 mg/kg daily dose led to 45% tumor growth inhibition (TGI), while a 100 mg/kg dose resulted in 75% TGI.[6] In a PC3 prostate cancer xenograft model, a 50 mg/kg daily oral dose of CX-6258 produced 51% TGI.[6]
AZD1208: In a MOLM-16 AML xenograft model, daily treatment with AZD1208 also showed dose-dependent inhibition of tumor growth.[1] A 10 mg/kg dose resulted in 89% TGI, and a 30 mg/kg dose led to slight tumor regression.[1] AZD1208 has also demonstrated efficacy in suppressing the growth of KG-1a xenograft tumors.[5][7]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Pim kinase activity is typically measured using a radiometric assay with recombinant human Pim-1, Pim-2, and Pim-3 enzymes. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.
-
Peptide substrate (e.g., RSRHSSYPAGT).[2]
-
[γ-33P]ATP.
-
Kinase buffer.
-
Test compounds (CX-6258 or AZD1208) at various concentrations.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, peptide substrate, and the test compound.
-
Initiate the reaction by adding the respective Pim kinase enzyme and [γ-33P]ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay
The anti-proliferative effects of the compounds are assessed using various methods, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., AML cell lines).
-
Complete cell culture medium.
-
Test compounds (CX-6258 or AZD1208) at various concentrations.
-
96-well plates.
-
MTS reagent or CellTiter-Glo® reagent.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or IC50 value.
Western Blot Analysis for Phospho-protein Levels
This method is used to determine the effect of the inhibitors on the phosphorylation of downstream Pim kinase substrates.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., Bad, 4E-BP1).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Clinical Development and Concluding Remarks
AZD1208 has been evaluated in Phase I clinical trials for acute myeloid leukemia and advanced solid tumors.[1][11] While the compound demonstrated biological activity, it did not show single-agent clinical efficacy, and its development was terminated.[11][12][13] Information on the clinical development status of CX-6258 is less readily available in the provided search results.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. thieme-connect.com [thieme-connect.com]
Validating Cellular Target Engagement of CX-6258 Hydrochloride Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CX-6258 hydrochloride hydrate with alternative pan-Pim kinase inhibitors. This document outlines experimental data and detailed protocols to validate target engagement in a cellular context.
This compound is a potent, orally available, small-molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are crucial regulators of cell survival and proliferation. Validating the engagement of CX-6258 with its intended targets within a cellular environment is a critical step in preclinical drug development. This guide compares CX-6258 with other notable pan-Pim kinase inhibitors: AZD1208, SGI-1776, and PIM447 (LGH447), focusing on methods to quantify their interaction with Pim kinases in cells.
Comparative Analysis of Pan-Pim Kinase Inhibitors
The following table summarizes the in vitro biochemical potency and cellular anti-proliferative activity of CX-6258 and its alternatives. While direct comparative cellular target engagement data from a single study is limited, the available data provides a basis for evaluating their relative potencies.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Cellular Anti-proliferative IC50 |
| CX-6258 | 5 | 25 | 16 | 20 nM (MV-4-11 cells) |
| AZD1208 | 0.4 | 5 | 1.9 | <1 µM in sensitive AML cell lines |
| SGI-1776 | 7 | 363 | 69 | 2-4 µM (prostate cancer cell lines) |
| PIM447 (LGH447) | Ki: 0.006 | Ki: 0.018 | Ki: 0.009 | 0.2 - 3.3 µM (Multiple Myeloma cell lines) |
Validating Target Engagement in Cells
To directly assess the interaction of these inhibitors with Pim kinases in a cellular context, two primary methods are recommended: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. As a surrogate measure, inhibition of the phosphorylation of downstream substrates can also be quantified.
Pim Kinase Signaling Pathway
Pim kinases are serine/threonine kinases that are constitutively active and regulated primarily at the level of transcription and protein stability. They are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, Pim kinases phosphorylate a range of substrates involved in cell survival, proliferation, and metabolism. Key pro-survival substrates include the Bcl-2 family member Bad and the translation regulator 4E-BP1. Phosphorylation of Bad at Ser112 by Pim kinases leads to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival. Phosphorylation of 4E-BP1 at Thr37/46 relieves its inhibition of the eIF4E translation initiation factor, promoting protein synthesis.
Caption: Simplified Pim kinase signaling pathway and inhibitor action.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express Pim kinases (e.g., MV-4-11 acute myeloid leukemia cells) to approximately 80% confluency.
-
Treat the cells with varying concentrations of CX-6258 or an alternative inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 2 hours in a CO2 incubator at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations across all samples.
-
Perform Western blotting using a primary antibody specific for a Pim kinase isoform (e.g., anti-Pim-1) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the Pim kinase and the loading control.
-
Plot the normalized Pim kinase band intensity against the temperature for each inhibitor concentration to generate melt curves. An increase in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.
Caption: NanoBRET™ Target Engagement Assay workflow.
-
Cell Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding a Pim kinase-NanoLuc® fusion protein (e.g., Pim-1-NanoLuc®) and a carrier DNA.
-
Culture the cells for 20-24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected cells in Opti-MEM.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of CX-6258 or an alternative inhibitor.
-
Add the diluted compounds to the cells, followed by the addition of the appropriate NanoBRET™ kinase tracer at its predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Substrate Addition:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
-
BRET Measurement:
-
Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET analysis.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
-
Data Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein.
-
Western Blot for Downstream Substrate Phosphorylation
This method indirectly assesses target engagement by quantifying the inhibition of Pim kinase activity on its downstream substrates.
-
Cell Culture and Treatment:
-
Culture MV-4-11 cells and treat with a dose-range of CX-6258 or alternative inhibitors for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration as described in the CETSA protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting using primary antibodies specific for the phosphorylated forms of Pim kinase substrates, such as phospho-Bad (Ser112) and phospho-4E-BP1 (Thr37/46).
-
Use antibodies for total Bad, total 4E-BP1, and a loading control (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each substrate.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 for the inhibition of substrate phosphorylation. A dose-dependent decrease in the phosphorylation of these substrates provides evidence of target engagement and inhibition of Pim kinase activity in the cells.[1][2]
-
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide provides a framework for comparing CX-6258 with other pan-Pim kinase inhibitors. While direct comparative data from cellular target engagement assays is still emerging, the provided protocols for CETSA, NanoBRET™, and downstream substrate analysis offer robust methods for researchers to generate this critical data. The selection of the most appropriate inhibitor will depend on a comprehensive evaluation of its cellular potency, selectivity, and desired pharmacological profile.
References
Comparative Kinase Selectivity Profile of CX-6258 Hydrochloride Hydrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of CX-6258 hydrochloride hydrate, a potent pan-Pim kinase inhibitor, against other kinases. The data presented is supported by experimental findings to aid in the evaluation of its potential for targeted therapeutic applications.
CX-6258 is a potent, orally bioavailable inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival and proliferation.[1] Understanding the cross-reactivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide summarizes the available data on the interaction of CX-6258 with a panel of kinases.
Quantitative Kinase Inhibition Profile
The primary targets of CX-6258 are the three isoforms of the Pim kinase family. It exhibits nanomolar potency against these kinases. Notably, CX-6258 also demonstrates inhibitory activity against Fms-like tyrosine kinase 3 (Flt-3), albeit at a higher concentration.[2] The half-maximal inhibitory concentrations (IC50) for these kinases are detailed in the table below.
| Kinase Target | IC50 (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
| Flt-3 | 134 |
Table 1: IC50 values of CX-6258 against its primary and a key off-target kinase. Data sourced from Haddach et al., 2012.[2]
Kinome-wide Selectivity
To assess its broader selectivity, CX-6258 was screened against a panel of 107 kinases at a concentration of 0.5 µM. The results demonstrated a high degree of selectivity, with only the Pim kinases (Pim-1, Pim-2, and Pim-3) and Flt-3 showing more than 80% inhibition at this concentration.[2] This indicates that CX-6258 has a well-defined and narrow target profile at therapeutically relevant concentrations.
Experimental Protocols
The determination of the inhibitory activity of CX-6258 was performed using established biochemical assays.
Radiometric Kinase Assay for Pim Kinases
The IC50 values for Pim-1, Pim-2, and Pim-3 were determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The general workflow for this type of assay is as follows:
Caption: Workflow for a radiometric kinase assay.
Flt-3 Kinase Inhibition Assay
The inhibitory activity against Flt-3 was also determined using a biochemical assay, likely a variation of the radiometric assay or a luminescence-based assay that measures ATP consumption.
Signaling Pathway Context
CX-6258 primarily targets the Pim kinase signaling pathway, which is involved in cell survival and apoptosis resistance. Its off-target activity on Flt-3 is also relevant in certain cancer types where both Pim and Flt-3 pathways are dysregulated.
Caption: Simplified signaling pathway showing CX-6258 targets.
References
Overcoming Chemotherapy Resistance: A Comparative Analysis of the Pan-Pim Kinase Inhibitor CX-6258 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemotherapy resistance remains a critical obstacle in oncology, necessitating the development of novel therapeutic agents that can resensitize tumors to standard treatments or offer alternative mechanisms of action. One promising avenue of research involves the inhibition of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in cell survival, proliferation, and the development of drug resistance. This guide provides a comparative overview of the preclinical efficacy of CX-6258, a potent pan-Pim kinase inhibitor, in the context of chemoresistant cancer models and evaluates its standing against other Pim kinase inhibitors.
CX-6258: A Potent Pan-Pim Kinase Inhibitor
CX-6258 is an orally bioavailable small molecule that demonstrates high potency and selectivity against all three Pim kinase isoforms.[1] Its mechanism of action centers on the inhibition of Pim kinase activity, which in turn modulates downstream signaling pathways involved in cell survival and apoptosis.
Preclinical Efficacy of CX-6258
Initial preclinical studies have highlighted the potential of CX-6258 as both a monotherapy and a synergistic partner with conventional chemotherapeutic agents. While comprehensive data in established chemoresistant models are limited, the foundational studies provide a strong rationale for its application in this setting.
A key study demonstrated that CX-6258 exhibits synergistic anti-proliferative activity when combined with doxorubicin and paclitaxel in the PC3 prostate adenocarcinoma cell line.[2] This suggests that CX-6258 can enhance the efficacy of standard chemotherapies, a crucial attribute for overcoming resistance.
Table 1: In Vitro Inhibitory Activity of CX-6258
| Target | IC₅₀ (nM) |
| Pim-1 | 5 |
| Pim-2 | 25 |
| Pim-3 | 16 |
IC₅₀ values represent the concentration of CX-6258 required to inhibit 50% of the kinase activity in cell-free assays.[2]
Table 2: In Vivo Efficacy of CX-6258 Monotherapy in Xenograft Models
| Cancer Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) |
| Acute Myeloid Leukemia | MV-4-11 | 50 mg/kg, oral, daily | 45% |
| Acute Myeloid Leukemia | MV-4-11 | 100 mg/kg, oral, daily | 75% |
| Prostate Adenocarcinoma | PC3 | 50 mg/kg, oral, daily | 51% |
Data from nude mice bearing xenograft tumors.[2]
The Role of Pim Kinases in Chemoresistance
Pim kinases contribute to chemoresistance through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins like BAD, and the potential regulation of drug efflux pumps.[3][4] By inhibiting these kinases, CX-6258 can theoretically restore a cancer cell's sensitivity to chemotherapeutic agents.
Alternative Pan-Pim Kinase Inhibitors in Chemoresistant Models
While direct comparative data for CX-6258 in chemoresistant models is emerging, other pan-Pim kinase inhibitors have been investigated in this context, providing a broader understanding of the therapeutic potential of this drug class.
-
SGI-1776: This inhibitor has demonstrated the ability to resensitize taxane-refractory prostate cancer cells to taxanes.[5] Studies have shown that SGI-1776 can inhibit the activity of the drug efflux pump P-glycoprotein (MDR1), a common mechanism of chemoresistance.[5][6]
-
AZD1208: In preclinical models of triple-negative breast cancer, AZD1208 has been shown to enhance the efficacy of chemotherapy.[7] Furthermore, in acute myeloid leukemia (AML) models, AZD1208 has demonstrated efficacy both as a single agent and in combination with standard-of-care agents like cytarabine.[8] However, its clinical development was terminated.[7][9]
Table 3: Preclinical Efficacy of Alternative Pan-Pim Kinase Inhibitors in Chemoresistant Settings
| Inhibitor | Cancer Model | Chemoresistance Context | Key Findings |
| SGI-1776 | Prostate Cancer | Taxane-refractory | Resensitized cells to taxanes, inhibited MDR1 activity.[5] |
| AZD1208 | Triple-Negative Breast Cancer | General Chemotherapy | Enhanced the efficacy of chemotherapy.[7] |
| AZD1208 | Acute Myeloid Leukemia | General Chemotherapy | Showed efficacy as monotherapy and in combination with cytarabine.[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies for key experiments in the evaluation of Pim kinase inhibitors.
In Vitro Synergy Assay
-
Cell Culture: Chemoresistant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: CX-6258 and the chemotherapeutic agent are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with either CX-6258 alone, the chemotherapeutic agent alone, or a combination of both at constant or non-constant ratios.
-
Viability Assay: After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTS assay.
-
Data Analysis: The dose-effect curves for each drug and the combination are analyzed using software like CompuSyn to calculate the Combination Index (CI), which quantitatively determines synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model of Chemoresistance
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of chemoresistant cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, CX-6258 alone, chemotherapeutic agent alone, and the combination of CX-6258 and the chemotherapeutic agent.
-
Drug Administration: CX-6258 is typically administered orally, while the chemotherapeutic agent is administered via an appropriate route (e.g., intraperitoneal or intravenous injection). Dosing schedules are maintained for a specified period (e.g., 21 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).
Conclusion and Future Directions
CX-6258 demonstrates significant promise as a therapeutic agent for chemoresistant cancers, primarily through its potent pan-Pim kinase inhibition and its synergistic activity with standard chemotherapies. While direct comparative efficacy data against other Pim kinase inhibitors in robust chemoresistant models are still needed, the collective evidence for this class of drugs strongly supports their continued investigation.
Future research should focus on head-to-head preclinical studies of different Pim kinase inhibitors in a variety of chemoresistant cancer models to delineate their relative potencies and therapeutic windows. Furthermore, the identification of predictive biomarkers for sensitivity to Pim kinase inhibition will be crucial for the successful clinical translation of these promising agents. The exploration of CX-6258 in combination with other targeted therapies and immunotherapies also represents a compelling avenue for future investigation in the ongoing effort to overcome chemotherapy resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Pan-Pim Inhibitors in Leukemia: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is frequently observed in various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), making them attractive therapeutic targets. Pan-Pim inhibitors, designed to target all three isoforms, have shown promise in preclinical and clinical studies. This guide provides a head-to-head comparison of prominent pan-Pim inhibitors—INCB053914, AZD1208, LGB321, and PIM447—based on available preclinical data in leukemia models.
Performance Comparison of Pan-Pim Inhibitors
The following tables summarize the in vitro and in vivo performance of the selected pan-Pim inhibitors in various leukemia models.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference |
| INCB053914 | 0.24 nM (IC50) | 30.0 nM (IC50) | 0.12 nM (IC50) | [1] |
| AZD1208 | 0.4 nM (IC50) | 5.0 nM (IC50) | 1.9 nM (IC50) | [2][3] |
| LGB321 | 9 nM (IC50) | 24 nM (IC50) | Not Reported | [4] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [5] |
Table 2: In Vitro Anti-proliferative Activity in Leukemia Cell Lines
| Inhibitor | Cell Line | Leukemia Type | GI50/IC50 | Reference |
| INCB053914 | MOLM-16 | AML | < 3 µM | [1] |
| KMS-12-BM | Multiple Myeloma | < 3 µM | [1] | |
| AZD1208 | EOL-1 | AML | < 1 µM | [2] |
| KG-1a | AML | < 1 µM | [2] | |
| Kasumi-3 | AML | < 1 µM | [2] | |
| MV4-11 | AML | < 1 µM | [2] | |
| MOLM-16 | AML | < 1 µM | [2] | |
| LGB321 | KG-1 | AML | Sensitive | [6] |
| PIM447 (LGH447) | HEL 92.1.7 | Acute Erythroid Leukemia | 0.66 µM (IC50) | [7] |
| Molm-13 | AML | Dose-dependent apoptosis | [8] | |
| OCI-AML3 | AML | Dose-dependent apoptosis | [8] |
Table 3: In Vivo Efficacy in Leukemia Xenograft Models
| Inhibitor | Model | Leukemia Type | Dosing | Tumor Growth Inhibition | Reference |
| INCB053914 | MOLM-16 Xenograft | AML | Dose-dependent | Dose-dependent inhibition | [1][9] |
| AZD1208 | MOLM-16 Xenograft | AML | Dose-dependent | Dose-dependent inhibition | [10] |
| KG-1a Xenograft | AML | Not Specified | Enhanced inhibition with cytarabine | [10] | |
| EOL-1 Xenograft | AML | Not Specified | Significant reduction in tumor growth rate | [11] | |
| LGB321 | KG-1 Xenograft | AML | 30 or 100 mg/kg (single oral dose) | Effective inhibition | [6][12] |
| PIM447 (LGH447) | HEL 92.1.7 Xenograft | Acute Erythroid Leukemia | 0.5 or 5 mg/kg (oral) | Retarded tumor growth | [7] |
| Molm-13 Xenograft | AML | 2 mg/kg (daily IP for 5 days) | 60% decrease in AML cells in bone marrow, peripheral blood, and spleen | [8] |
Signaling Pathways and Mechanism of Action
Pan-Pim inhibitors exert their anti-leukemic effects by modulating key downstream signaling pathways involved in cell survival and proliferation. The primary upstream activators of Pim kinases include the JAK/STAT and PI3K/AKT pathways.[1][13][14] Once activated, Pim kinases phosphorylate a range of substrates that promote cell cycle progression and inhibit apoptosis.
Key downstream targets of Pim kinases include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by Pim kinases inhibits its function, thereby promoting cell survival. Pan-Pim inhibitors prevent this phosphorylation, leading to increased apoptosis.[1][6]
-
mTOR signaling pathway: Pim kinases can phosphorylate components of the mTOR pathway, such as PRAS40 and 4E-BP1, leading to increased protein translation and cell growth.[3] Inhibition of Pim kinases leads to a reduction in the phosphorylation of downstream effectors like p70S6K and S6.[2]
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key driver of proliferation in many cancers.
The following diagram illustrates the central role of Pim kinases in leukemia cell signaling and the points of intervention for pan-Pim inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of the compounds against purified Pim kinase isoforms.
-
General Protocol: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes are incubated with a specific substrate (e.g., a peptide) and ATP in a reaction buffer. The test compound is added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified using methods such as radioisotope incorporation (33P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo). IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
-
Objective: To measure the effect of the inhibitors on the growth of leukemia cell lines.
-
General Protocol: Leukemia cell lines (e.g., MOLM-16, KG-1a) are seeded in 96-well plates and treated with a range of concentrations of the pan-Pim inhibitor or vehicle control (DMSO). Cells are incubated for a specified duration (e.g., 72 hours). Cell viability or proliferation is assessed using colorimetric assays such as MTT or WST-1, or luminescence-based assays like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells. The half-maximal growth inhibitory concentration (GI50) or IC50 is determined from the dose-response curves.
Western Blot Analysis for Phosphoprotein Levels
-
Objective: To assess the impact of the inhibitors on the phosphorylation of downstream targets of Pim kinases.
-
General Protocol: Leukemia cells are treated with the pan-Pim inhibitor or vehicle for a specified time. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membranes are blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-BAD, p-4E-BP1, p-p70S6K) and total protein levels. After washing, membranes are incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the pan-Pim inhibitors in a living organism.
-
General Protocol: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human leukemia cells (e.g., MOLM-16, KG-1). Once tumors are established (e.g., reach a certain volume), the mice are randomized into treatment and control groups. The pan-Pim inhibitor is administered orally or via intraperitoneal injection at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for target modulation).
The following diagram illustrates a general experimental workflow for evaluating a novel pan-Pim inhibitor.
Conclusion
The preclinical data presented in this guide highlight the potential of pan-Pim inhibitors as a therapeutic strategy for leukemia. While all four inhibitors—INCB053914, AZD1208, LGB321, and PIM447—demonstrate potent anti-leukemic activity, there are nuances in their inhibitory profiles and efficacy across different leukemia subtypes. PIM447, for instance, shows remarkable potency at the picomolar level in enzymatic assays. The choice of inhibitor for further development and clinical application may depend on the specific genetic context of the leukemia, such as FLT3 mutation status, and the desire for combination therapies.[2] The provided experimental data and protocols serve as a valuable resource for researchers in the field to design and interpret future studies aimed at harnessing the therapeutic potential of Pim kinase inhibition.
References
- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 9. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Proper Disposal of CX-6258 Hydrochloride Hydrate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of CX-6258 hydrochloride hydrate, a potent and selective pan-Pim kinase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
This compound should be handled as a hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Summary of Key Disposal Information
| Property | Value/Information | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 1353858-99-7 | [3] |
| Physical Form | Solid | [3] |
| Primary Disposal Route | Hazardous Waste Collection Program | [2] |
| Disposal Container | Original or compatible, properly labeled, sealed container | [2][4] |
| Accidental Spill Cleanup | Absorb with inert material, decontaminate with alcohol | [1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.
-
Segregate this waste stream from other chemical wastes to avoid unintended reactions.[2] Specifically, keep it separate from incompatible materials such as strong bases or oxidizing agents.
2. Containerization:
-
Collect waste in its original container if possible, or in a designated and compatible hazardous waste container that is in good condition and can be securely sealed.[4] Plastic containers are often preferred for storing hazardous waste when compatibility is not an issue.[2]
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][4] Include the date when waste was first added to the container.[2][4]
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
The storage area should be a well-ventilated, cool, and dry location, away from direct sunlight and sources of ignition.[1]
-
Ensure secondary containment is used to prevent spills.[5]
4. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2][4]
-
Do not transport the hazardous waste yourself; trained EHS personnel will collect it.
5. Spill and Emergency Procedures:
-
Personal Protective Equipment (PPE): When handling this compound or its waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][6]
-
Small Spills: In case of a small spill, absorb the material with a non-reactive absorbent (e.g., diatomite, universal binders).[1] Decontaminate the surface by scrubbing with alcohol.[1] Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
-
Personal Contamination:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][6]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. This compound | 1353858-99-7 [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling CX-6258 hydrochloride hydrate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of CX-6258 Hydrochloride Hydrate.
This document provides critical safety and logistical information for the handling of this compound, a potent pan-Pim kinase inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
CX-6258 hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
Signal Word: Warning[1]
Key Safety and Handling Data
For quick reference, the following table summarizes essential quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 1353858-99-7 | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₂₇Cl₂N₃O₄ | --INVALID-LINK-- |
| Molecular Weight | 516.42 g/mol | --INVALID-LINK-- |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) | MedKoo Biosciences |
| Storage (in solvent) | -80°C (6 months), -20°C (1 month) | --INVALID-LINK-- |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
Recommended PPE:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.[2] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the compound.
-
Eye and Face Protection : Safety glasses with side shields or goggles are essential.[1] A face shield should be worn when there is a risk of splashing.
-
Respiratory Protection : For handling the solid compound, a dust mask or a respirator with a particulate filter is recommended to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Body Protection : A lab coat is required. For larger quantities or when there is a significant risk of contamination, consider additional protective clothing.[1]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined above.
-
-
Weighing and Aliquoting :
-
Handle the solid compound in a designated area with minimal air currents to prevent dust dispersion.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Close the primary container tightly after use.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or vented to avoid aerosol generation.
-
-
Post-Handling :
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
-
Waste Segregation :
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other incompatible waste streams.
-
-
Container Management :
-
Use containers that are in good condition and compatible with the chemical.
-
Keep waste containers closed except when adding waste.
-
-
Disposal :
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
